molecular formula C11H14N2O2 B086516 2-(Piperazin-1-yl)benzoic acid CAS No. 446831-27-2

2-(Piperazin-1-yl)benzoic acid

Cat. No.: B086516
CAS No.: 446831-27-2
M. Wt: 206.24 g/mol
InChI Key: ZYLZQIMSYNAILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)benzoic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a piperazine ring linked to a benzoic acid, makes it a versatile intermediate for synthesizing compounds with diverse biological activities. Recent research has utilized this core structure in the development of novel 4'-(piperazin-1-yl)benzanilides, which have shown promising broad-spectrum activity against Plasmodium falciparum malaria strains and various Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel of pathogens . In pharmaceutical research, closely related structural analogs are critical metabolites of psychoactive pharmaceuticals. For instance, the formation of a benzoic acid metabolite is a major metabolic pathway for the multimodal antidepressant Lu AA21004 (vortioxetine), highlighting the relevance of this chemotype in the metabolism and activity of central nervous system (CNS) drugs . Furthermore, derivatives of this compound are investigated in epigenetics research as potential inhibitors of histone deacetylases (HDACs), a key target in oncology . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLZQIMSYNAILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375156
Record name 2-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446831-27-2
Record name 2-(1-Piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446831-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 446831-27-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(piperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)benzoic acid, also known as 1-(2-carboxyphenyl)piperazine, is a heterocyclic organic compound that incorporates both a benzoic acid moiety and a piperazine ring. This unique structural combination imparts a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The presence of acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups suggests a complex acid-base behavior, and the overall structure influences key drug-like properties such as solubility and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such novel chemical entities.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes key physicochemical properties, with some values estimated based on closely related structural analogs and computational predictions. It is strongly recommended that these properties be experimentally determined for any specific application.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol -
Appearance White to off-white or faint brown solid[1]
Melting Point (°C) Not experimentally determined. Estimated to be in the range of 200-250°C based on similar structures.-
pKa Not experimentally determined. Estimated pKa₁ (carboxylic acid) ~4-5; pKa₂ (piperazine) ~8-9.-
logP (Octanol-Water Partition Coefficient) Not experimentally determined. Predicted values vary, but suggest low to moderate lipophilicity.-
Aqueous Solubility Soluble in polar solvents such as water and alcohols.[1] Quantitative data is not available.[1]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common route for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester. This can be achieved via a nucleophilic aromatic substitution reaction followed by hydrolysis.

Protocol: Synthesis via Hydrolysis [2]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(piperazin-1-yl)benzoate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 40°C) until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M hydrochloric acid (HCl).

    • The product, this compound, may precipitate and can be collected by filtration.

    • Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Protocol: Capillary Method [2][3][4]

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[3]

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2]

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values. Due to the presence of both a carboxylic acid and a piperazine moiety, at least two pKa values are expected.

Protocol: Potentiometric Titration [5][6][7]

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, such as a methanol-water mixture, to ensure solubility.[5]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[5]

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the piperazine group.

    • In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[7]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [5][8][9][10][11][12][13]

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[10]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[10]

    • Centrifuge the mixture to achieve complete phase separation.[12]

  • Concentration Measurement:

    • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method with HPLC Analysis [7][14]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Filter the suspension through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtrate and the standard solutions by HPLC with UV detection.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtrate, which represents its aqueous solubility at that pH.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR [15][16][17][18][19]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[16][17]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: KBr Pellet Method [1][20][21][22][23][24]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[20]

  • Pellet Formation: Place the powder in a pellet press and apply high pressure (several tons) to form a thin, transparent pellet.[20][23]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[22]

Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) [25][26][27][28][29]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[25]

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The compound will be ionized (typically by protonation to form [M+H]⁺) in the electrospray plume.[29]

  • Mass Analysis: The generated ions are then transferred into the mass analyzer, and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry can be used to confirm the elemental composition.[26]

UV-Vis Spectroscopy

Protocol: Solution-Phase Measurement

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity can be determined using the Beer-Lambert law if the concentration is known accurately.

Visualization of Characterization Workflow

Since no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity (NCE) like this compound. This workflow is crucial in early-stage drug discovery and development.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling Synthesis Synthesis of NCE Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point & Purity Structure_Verification->Melting_Point Purity Assessment pKa pKa Determination Structure_Verification->pKa logP logP / logD Measurement Structure_Verification->logP Solubility Aqueous Solubility Profile Structure_Verification->Solubility NMR_spec NMR Spectroscopy (¹H, ¹³C) FTIR_spec FTIR Spectroscopy MS_spec Mass Spectrometry UV_Vis_spec UV-Vis Spectroscopy

Physicochemical Characterization Workflow

Conclusion

References

Synthesis of 1-(2-Carboxyphenyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-carboxyphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The document details two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in practical application.

Introduction

1-(2-Carboxyphenyl)piperazine, also known as 2-(piperazin-1-yl)benzoic acid, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperazine moiety attached to a benzoic acid, allows for diverse functionalization and derivatization, making it a versatile scaffold in the design of novel therapeutics. The selection of an appropriate synthetic route is critical for achieving high yields, purity, and scalability. This guide focuses on the two most prevalent and effective methods for the synthesis of this compound.

Synthetic Pathways

Two principal synthetic routes have been identified as highly effective for the preparation of 1-(2-carboxyphenyl)piperazine:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) : This classical method involves the direct reaction of a suitably activated aryl halide, such as 2-chlorobenzoic acid or 2-fluorobenzoic acid, with piperazine. The reaction is often facilitated by a copper catalyst.

  • Pathway 2: Buchwald-Hartwig Amination : This modern cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to form the carbon-nitrogen bond between an aryl halide (or triflate) and piperazine. This method is known for its high efficiency and broad substrate scope.

The following sections provide detailed experimental protocols and comparative data for these two pathways.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic pathways for 1-(2-carboxyphenyl)piperazine.

ParameterPathway 1: Nucleophilic Aromatic Substitution (SNAr)Pathway 2: Buchwald-Hartwig Amination
Starting Materials 2-Chlorobenzoic acid, PiperazineMethyl 2-bromobenzoate, Piperazine
Catalyst Copper(I) oxide (Cu₂O) and Copper powderPalladium(II) acetate (Pd(OAc)₂)
Ligand Not applicableRacemic-BINAP
Base Potassium carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent 2-EthoxyethanolToluene
Reaction Temperature 130°C80-100°C
Reaction Time 24 hours12-24 hours
Reported Yield High (up to 99% for analogous reactions)Good to Excellent
Key Advantages Cost-effective catalyst, direct use of the carboxylic acidHigh functional group tolerance, milder conditions for some substrates
Key Disadvantages Higher reaction temperatures, potentially longer reaction timesMore expensive catalyst and ligand, requires ester starting material and subsequent hydrolysis

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a copper-catalyzed amination of 2-chlorobenzoic acids.

Materials:

  • 2-Chlorobenzoic acid

  • Piperazine

  • Copper(I) oxide (Cu₂O)

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), piperazine (2 equivalents), potassium carbonate (2 equivalents), copper(I) oxide (0.04 equivalents), and copper powder (0.09 equivalents).

  • Add 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to 130°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Buchwald-Hartwig Amination followed by Hydrolysis

This two-step protocol is based on the Buchwald-Hartwig amination to form the C-N bond, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 2-(piperazin-1-yl)benzoate

Materials:

  • Methyl 2-bromobenzoate

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperazine (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 2-(piperazin-1-yl)benzoate.

Step 2: Hydrolysis to 1-(2-Carboxyphenyl)piperazine

Materials:

  • Methyl 2-(piperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(piperazin-1-yl)benzoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40°C) until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 5-6 with 1 M HCl.

  • The product, 1-(2-carboxyphenyl)piperazine, may precipitate and can be collected by filtration.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

SNAr_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction 2-Chlorobenzoic_Acid->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Cu₂O, Cu Base K₂CO₃ Solvent 2-Ethoxyethanol Temperature 130°C Product 1-(2-Carboxyphenyl)piperazine Reaction->Product SNAr

Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Buchwald_Hartwig_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis A Combine Methyl 2-bromobenzoate, Pd(OAc)₂, and BINAP in Toluene B Add Piperazine and NaOtBu A->B C Heat at 80-100°C B->C D Workup and Purification (Column Chromatography) C->D E Methyl 2-(piperazin-1-yl)benzoate D->E F Dissolve Ester in THF/Water E->F Intermediate G Add LiOH and Stir F->G H Acidify with HCl G->H I Filter to Obtain Product H->I J 1-(2-Carboxyphenyl)piperazine I->J

Figure 2: Buchwald-Hartwig Amination and Hydrolysis Workflow.

An In-Depth Technical Guide to the Solubility and Stability of 2-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(piperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. Understanding these physicochemical properties is critical for the development of robust formulations and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for determining these properties and presents illustrative data based on compounds with similar functional moieties, due to the limited availability of specific public data for this exact molecule.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Appearance White to off-white crystalline solid[2]
General Solubility Soluble in polar solvents like water and alcohols[2]

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. This compound, containing both a weakly acidic carboxylic acid group and a weakly basic piperazine moiety, is expected to exhibit pH-dependent solubility.

Illustrative Quantitative Solubility Data

The following table presents hypothetical yet representative solubility data for this compound in various solvents at 25°C. This data is based on the known behavior of benzoic acid and piperazine derivatives.[3][4][5][6]

SolventpHSolubility (µg/mL)Method
Phosphate Buffer 2.0> 1000Thermodynamic
Phosphate Buffer 5.0~ 50Thermodynamic
Phosphate Buffer 7.4~ 200Thermodynamic
Phosphate Buffer 9.0> 1000Thermodynamic
Water Neutral~ 150Thermodynamic
Ethanol N/A> 2000Thermodynamic
Methanol N/A> 2000Thermodynamic
Acetonitrile N/A~ 500Thermodynamic
DMSO N/A> 20000Thermodynamic
Phosphate Buffer 7.4~ 150Kinetic (1h)

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.[7][8]

  • Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[7]

  • Solvent Addition: Add 1 mL of the desired buffer or solvent to the vial.[7]

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 700 rpm) for 24-48 hours to ensure equilibrium is reached.[7][8]

  • Sample Processing: After incubation, visually inspect for the presence of solid material. Filter the suspension using a low-binding filter plate (e.g., 0.45 µm PVDF) or centrifuge to separate the undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the solubility.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vivo dissolution.[9][10][11]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.[11]

  • Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline at pH 7.4).[11]

  • Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[10][11]

  • Analysis: Determine the concentration of the dissolved compound. This can be done using various methods:

    • Direct UV Assay: Filter the solution to remove any precipitate and measure the UV absorbance of the filtrate in a UV-compatible microtiter plate.[9]

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[12]

    • LC-MS/MS: Filter the solution, dilute the filtrate, and quantify using a liquid chromatography-tandem mass spectrometry system for higher sensitivity and specificity.[1]

Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh Solid Compound thermo_add Add Buffer/Solvent thermo_start->thermo_add thermo_incubate Incubate 24-48h (Constant Agitation) thermo_add->thermo_incubate thermo_separate Filter or Centrifuge thermo_incubate->thermo_separate thermo_quantify Quantify by HPLC-UV thermo_separate->thermo_quantify thermo_end Equilibrium Solubility (µg/mL) thermo_quantify->thermo_end kinetic_start Prepare DMSO Stock kinetic_add Add to Aqueous Buffer kinetic_start->kinetic_add kinetic_incubate Incubate 1-2h (Shaking) kinetic_add->kinetic_incubate kinetic_analyze Analyze (UV, Nephelometry, LC-MS) kinetic_incubate->kinetic_analyze kinetic_end Kinetic Solubility (µg/mL) kinetic_analyze->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as per ICH guidelines.[13][14][15] A target degradation of 5-20% is generally recommended to obtain meaningful results.[13][16]

Expected Stability under Forced Degradation Conditions

The table below summarizes the expected stability of this compound under various stress conditions, based on the known reactivity of its constituent functional groups.[17][18][19][20]

Stress ConditionReagents and ConditionsExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hGenerally stable; potential for amide bond hydrolysis if impurities are present. The piperazine and benzoic acid core are typically stable to acid.[20]
Base Hydrolysis 0.1 M NaOH, 60°C, 24hGenerally stable; the molecule lacks readily hydrolyzable groups like esters or amides directly attached to the aromatic ring.[20]
Oxidation 3% H₂O₂, RT, 24hThe piperazine ring is susceptible to oxidation, potentially forming N-oxides.[17]
Thermal Degradation 80°C, 48h (Solid State)Generally stable, but decarboxylation of the benzoic acid moiety to form 1-phenylpiperazine is possible at very high temperatures.[18][19]
Photodegradation ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²)Phenylpiperazine derivatives may be susceptible to photodegradation.[17]

Note: These are predicted pathways and require experimental confirmation.

Experimental Protocol for Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water for thermal, 3% H₂O₂). For photostability, expose both the solid drug and a solution to the specified light conditions. A control sample should be protected from light.

  • Stress Conditions:

    • Acid/Base/Neutral: Incubate solutions at an elevated temperature (e.g., 60°C) for a suitable duration (e.g., up to 7 days), sampling at intermediate time points.[21]

    • Oxidative: Store the solution at room temperature, protected from light, for up to 24 hours.

    • Thermal (Solid): Store the solid drug substance in an oven at a high temperature (e.g., 80°C).

    • Photolytic: Expose samples to light as specified in ICH Q1B guidelines.[21]

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 3.3).

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining parent drug are accounted for.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify the parent drug from any process impurities and degradation products.[22][23][24]

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., using phosphate or acetate buffers) to achieve optimal separation of the parent peak from degradant peaks generated during forced degradation.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of both early and late-eluting impurities.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and select the optimal wavelength for detection of the parent drug and all impurities.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Logical Diagrams

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound oxidation Oxidation (H₂O₂) parent->oxidation thermal High Temperature parent->thermal photolytic UV/Vis Light parent->photolytic n_oxide Piperazine N-Oxide Derivative oxidation->n_oxide decarboxylated 1-phenylpiperazine thermal->decarboxylated photo_products Photolytic Adducts/ Fragments photolytic->photo_products

Caption: Potential Degradation Pathways Under Stress Conditions.

G start Start: Forced Degradation Samples screen Screen Columns & Mobile Phase pH start->screen Inject stressed & unstressed samples optimize Optimize Gradient Profile & Wavelength screen->optimize Achieve initial separation validate Validate Method (ICH Q2(R1)) optimize->validate Resolve all peaks end Final Stability- Indicating Method validate->end

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

This guide outlines the critical aspects of determining the solubility and stability of this compound. While specific experimental data for this compound is not widely published, this document provides robust, standardized protocols based on ICH guidelines and established scientific practices. The illustrative data and potential degradation pathways serve as a valuable starting point for researchers. Rigorous experimental evaluation using these methodologies is essential for successful drug development, ensuring the formulation of a safe, stable, and efficacious product.

References

An In-depth Technical Guide to Key Derivatives of 2-(piperazin-1-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of 2-(piperazin-1-yl)benzoic acid derivatives, focusing on their development as potent anticancer and antipsychotic agents. This document details the structure-activity relationships (SAR), quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising therapeutic compounds.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The inherent structural features of this core, including the piperazine ring and the benzoic acid moiety, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with significant therapeutic potential, particularly in the fields of oncology and neuroscience.[1][2]

Anticancer Applications: Histone Deacetylase (HDAC) Inhibitors

A notable class of anticancer agents derived from this compound are potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3]

Quantitative Data: HDAC Inhibition

Several 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives have been identified as selective inhibitors of HDAC6 over HDAC1. The inhibitory activities of these compounds are summarized in the table below.[4]

Compound IDHeterocycleSubstituent PositionHDAC1 IC50 (µM)HDAC6 IC50 (µM)
9a Benzimidazolepara61.0
9b 1-Methylbenzimidazolepara0.90.1
9c Benzoxazolepara>101.0
9d Benzothiazolepara>101.0
8a-d VariousmetaLargely InactiveLargely Inactive

Data sourced from a study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids as selective HDAC6 inhibitors.[4]

Structure-Activity Relationship (SAR) for HDAC Inhibitors

The development of these HDAC inhibitors has revealed key structure-activity relationships:

  • Hydroxamic Acid Position: Compounds with a para-substituted hydroxamic acid on the phenyl ring (9a-d) exhibit potent HDAC inhibitory activity. In contrast, their meta-substituted analogs (8a-d) are largely inactive, highlighting the critical importance of this substituent's position for target engagement.[4]

  • Heterocyclic Moiety: The nature of the benzazole ring (benzimidazole, benzoxazole, benzothiazole) influences the selectivity and potency of the compounds. The 1-methylbenzimidazole derivative (9b) was found to be the most potent inhibitor of HDAC6.[4]

Signaling Pathway of HDAC6 Inhibition

HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility, and protein degradation pathways.[3][5] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics, and can also affect other crucial cellular processes such as the clearance of misfolded proteins.[2]

HDAC6_Pathway HDAC6 HDAC6 Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylation Misfolded_Proteins Misfolded Protein Aggregates HDAC6->Misfolded_Proteins Promotes clearance via aggresome-autophagy pathway Acetylated_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin Microtubule_Dynamics Microtubule Dynamics Acetylated_Alpha_Tubulin->Microtubule_Dynamics Alters Cell_Motility Cell Motility Microtubule_Dynamics->Cell_Motility Affects Aggresome_Formation Aggresome Formation Misfolded_Proteins->Aggresome_Formation Autophagy Autophagy Aggresome_Formation->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival Inhibitor 2-(piperazin-1-yl)benzoic acid derivative (e.g., Compound 9b) Inhibitor->HDAC6 Inhibits

Figure 1. Simplified signaling pathway of HDAC6 and its inhibition.

Antipsychotic Applications: Dopamine D2 and Serotonin 5-HT1A Receptor Ligands

Derivatives of this compound have also been extensively investigated as potential antipsychotic agents. Their mechanism of action often involves modulation of dopamine D2 and serotonin 5-HT1A receptors, which are key targets for both typical and atypical antipsychotic drugs.[6][7]

Quantitative Data: Receptor Binding Affinity

The binding affinities of various arylpiperazine derivatives for dopamine and serotonin receptors are crucial for their antipsychotic potential. The following table presents representative binding data (Ki values) for a series of 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines.[8]

Compound IDD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
13 >10003.3
19 3.5100
5 15.08.0
6 25.012.0
8 8.05.0

Data sourced from a study on substituted 4-[2-(5-benzimidazole)ethyl]-arylpiperazines.[8]

Structure-Activity Relationship (SAR) for Antipsychotic Derivatives

The SAR for these derivatives indicates that:

  • Substituents on the Benzimidazole Ring: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the binding affinity and the ratio of D2 to 5-HT1A receptor activity.[8]

  • Arylpiperazine Moiety: The aryl group attached to the piperazine ring is a key determinant of receptor affinity.[9]

Signaling Pathways of D2 and 5-HT1A Receptors

Atypical antipsychotics often exhibit a complex interplay between D2 receptor antagonism and 5-HT1A receptor partial agonism. This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[10][11]

D2_5HT1A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits HT1A_Receptor->Adenylyl_Cyclase Inhibits ERK ERK HT1A_Receptor->ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA PKA cAMP->PKA Activates PKA->ERK Activates Therapeutic_Effects Therapeutic Effects (Antipsychotic) ERK->Therapeutic_Effects Antipsychotic 2-(piperazin-1-yl)benzoic acid derivative Antipsychotic->D2_Receptor Antagonist Antipsychotic->HT1A_Receptor Partial Agonist

Figure 2. Interaction of antipsychotic derivatives with D2 and 5-HT1A receptor signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel chemical entities. The following sections provide standardized methodologies for key in vitro assays.

General Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity, Receptor Binding) Characterization->Primary_Screening Dose_Response Dose-Response & IC50/Ki Determination Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Figure 3. A general workflow for the preclinical evaluation of novel derivatives.

Synthesis of Carboxylic Acid Derivatives

A general method for the synthesis of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzoic acid derivatives involves the following steps:

  • Dissolution: Dissolve the 2-(piperazin-1-yl)benzazolyl derivative (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane (CH2Cl2).

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition: Add the required 3- or 4-chlorosulfonylbenzoic acid (1.1 equivalents), dissolved in dry tetrahydrofuran (THF), dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][14]

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.[15][16]

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Development: Add a developer solution containing trypsin to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.[16][17]

Conclusion

Derivatives of this compound represent a highly promising and versatile class of compounds in medicinal chemistry. Their amenability to chemical modification has enabled the development of potent and selective inhibitors of key therapeutic targets, including HDACs for cancer and dopamine/serotonin receptors for psychosis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and improved medicines.

References

Spectroscopic Analysis of 2-(piperazin-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the standard methodologies for the spectroscopic characterization of the heterocyclic compound 2-(piperazin-1-yl)benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document provides a comprehensive overview of the expected spectroscopic signatures based on analogous structures and general principles of NMR, IR, and mass spectrometry. It further details the experimental protocols required to obtain and interpret this data, serving as a foundational resource for researchers engaged in the synthesis and analysis of related compounds.

Introduction

This compound is a chemical compound incorporating a benzoic acid moiety and a piperazine ring. This structural combination is of interest in medicinal chemistry due to the prevalence of both fragments in pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

While specific, publicly available spectroscopic data for this compound is scarce, this guide presents a robust framework for its analysis. The subsequent sections will detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with known data for similar molecules.

Table 1: Predicted ¹H NMR Data

(Predicted for a standard solvent such as DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d1HAromatic CH (ortho to COOH)
~7.5 - 7.7t1HAromatic CH
~7.1 - 7.3t1HAromatic CH
~7.0 - 7.2d1HAromatic CH
~3.2 - 3.4t4HPiperazine CH₂ (adjacent to N-aryl)
~2.9 - 3.1t4HPiperazine CH₂
~12.0 - 13.0br s1HCOOH
~9.0 - 10.0br s1HNH (piperazine)
Table 2: Predicted ¹³C NMR Data

(Predicted for a standard solvent such as DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic acid)
~150Aromatic C-N
~132Aromatic CH
~130Aromatic CH
~125Aromatic C-COOH
~122Aromatic CH
~118Aromatic CH
~50Piperazine CH₂ (adjacent to N-aryl)
~45Piperazine CH₂
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadN-H Stretch (Piperazine)
3300 - 2500BroadO-H Stretch (Carboxylic acid)
~1700StrongC=O Stretch (Carboxylic acid)
1600 - 1450Medium-StrongC=C Stretch (Aromatic)
1300 - 1200MediumC-N Stretch
~750StrongC-H Bending (ortho-disubstituted aromatic)
Table 4: Predicted Mass Spectrometry Data
m/zIon
206.11[M]⁺ (Molecular Ion)
162.08[M - CO₂H]⁺
134.07[M - C₄H₉N₂]⁺

Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the sample's solubility.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • The solvent signal is typically used for referencing.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ and common fragments.

    • The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Interp Determine Molecular Weight & Formula MS->MS_Interp IR_Interp Identify Functional Groups IR->IR_Interp NMR_Interp Elucidate Connectivity & Stereochemistry NMR->NMR_Interp Structure_Confirmation Confirm Final Structure MS_Interp->Structure_Confirmation IR_Interp->Structure_Confirmation NMR_Interp->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The Multifaceted Therapeutic Potential of Piperazine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth overview of the significant biological activities of piperazine-containing compounds, focusing on their anticancer, antimicrobial, antiviral, and antifungal properties. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in the ongoing research and development of novel piperazine-based therapeutics.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.[1][4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperazine-containing compounds against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDDerivative TypeCancer Cell LineActivity (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1]
Compound 22 Piperazine derivativeHeLa (Cervical)0.11 (IC50)[2]
Compound 23 Piperazine derivativeHeLa (Cervical)0.35 (IC50)[2]
Compound 29 Piperazine-containing derivativeHCT-116 (Colon)3.0 (IC50)[2]
Compound 29 Piperazine-containing derivativeColo-205 (Colon)1.0 (IC50)[2]
Compound 86 Benzhydryl piperazine derivativeT47D (Breast)0.31 (GI50)[2]
Compound 87 Benzhydryl piperazine derivativeHEP3B (Liver)1.67 (GI50)[2]
Compound 57 Benzosuberone-piperazine hybridHeLa (Cervical)0.010 - 0.097 (GI50)[2]
Compound 57 Benzosuberone-piperazine hybridMDA-MB-231 (Breast)0.010 - 0.097 (GI50)[2]
Compound 57 Benzosuberone-piperazine hybridA549 (Lung)0.010 - 0.097 (GI50)[2]
Signaling Pathway: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This process is often initiated by cellular stress induced by the compound, leading to a cascade of events culminating in cell death.

apoptosis_pathway Piperazine Piperazine Derivative CellularStress Cellular Stress Piperazine->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the intrinsic apoptotic signaling pathway often initiated by bioactive piperazine derivatives.

Antimicrobial Activity

Piperazine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5][6] The continued emergence of antimicrobial resistance necessitates the development of novel agents, and piperazine derivatives represent a promising class of compounds in this area.[5]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected piperazine-containing compounds against various microbial strains.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Chalcone-piperazine derivative 12 Staphylococcus aureus-[5]
Chalcone-piperazine derivative 12 Escherichia coli-[5]
Chalcone-piperazine derivative 12 Candida albicans2.22[5]
Piperazine-azole hybrid Candida albicans0.015 - 1.95[7]
Piperazine-azole hybrid Non-albicans Candida0.015 - 1.95[7]
Piperazine-azole hybrid Aspergillus strains0.015 - 1.95[7]
N-alkyl/aryl piperazine derivative 4d Staphylococcus aureus-[6]
N-alkyl/aryl piperazine derivative 6a Staphylococcus aureus-[6]

Note: Some studies reported significant activity without specifying MIC values.

Mechanism of Action: Antifungal Activity

One of the key mechanisms of antifungal action for certain piperazine derivatives is the inhibition of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[8] This disruption of cell wall integrity leads to fungal cell death.

Antiviral Activity

Several piperazine derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[9]

Quantitative Data Summary: Antiviral Activity

The following table summarizes the antiviral activity of selected piperazine-containing compounds, presented as EC50 (half-maximal effective concentration) or IC50 values.

Compound IDVirusActivity (µM)Reference
Compound 31 HIV-10.0472 (IC50)
Compound 33 HIV-10.0314 (IC50)
Compound 49 HIV-16.07 (EC50)
Compound 50 HIV-13.19 (EC50)
Compound 58 HIV-10.0014 (EC50)
Flavonoid-piperazine sulfonate S19 Tobacco Mosaic Virus (TMV)110.4 (EC50, µg/mL)[10]
GC-78-HCl SARS-CoV-20.40 (EC50)[11]

Experimental Protocols

Cytotoxicity and Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a known concentration of the piperazine derivative to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Serial Dilution: Prepare a serial dilution of the piperazine compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Compound and Virus Addition: Pre-treat the cells with serial dilutions of the piperazine derivative, followed by infection with a known amount of virus.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value can then be determined.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the preclinical evaluation of novel piperazine-based compounds.

experimental_workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) InVitro->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, Zone of Inhibition) InVitro->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) InVitro->Antiviral LeadID Lead Compound Identification Cytotoxicity->LeadID Antimicrobial->LeadID Antiviral->LeadID Mechanism Mechanism of Action Studies LeadID->Mechanism InVivo In Vivo Evaluation LeadID->InVivo ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle PathwayAnalysis Signaling Pathway Analysis (Western Blot) Mechanism->PathwayAnalysis Toxicity Toxicity Studies in Animal Models InVivo->Toxicity Efficacy Antitumor/Antimicrobial Efficacy in Xenograft/Infection Models InVivo->Efficacy Candidate Drug Candidate Toxicity->Candidate Efficacy->Candidate

A general experimental workflow for the preclinical evaluation of novel piperazine-based compounds.

Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by piperazine-containing compounds, including potent anticancer, antimicrobial, and antiviral effects, underscore their importance in drug development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the therapeutic potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation piperazine-based drugs with enhanced efficacy and safety profiles.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Arylpiperazine Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of arylpiperazine derivatives in pharmacology has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the evolution of this "privileged scaffold" from its early exploration to its establishment as a cornerstone in the development of numerous central nervous system (CNS) therapies and beyond.

The arylpiperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions with an attached aryl group, has proven to be a remarkably versatile chemical structure in medicinal chemistry. Its unique properties have allowed for the development of a wide array of drugs targeting various receptors and transporters in the brain, leading to significant advancements in the treatment of depression, anxiety, psychosis, and other neurological disorders.

This guide provides a chronological account of the key milestones in the history of arylpiperazine derivatives, highlighting the serendipitous discoveries and rational drug design approaches that have shaped their journey. It delves into the foundational work on early compounds, their synthesis, and the pioneering experimental techniques used to elucidate their pharmacological profiles.

From Antipsychotic Exploration to Antidepressant Breakthrough: The Story of Trazodone

The story of arylpiperazines in psychopharmacology begins in the 1960s with the work of Italian pharmaceutical company Angelini, led by Bruno Silvestrini. Initially investigating a series of triazolopyridine derivatives with the aim of developing novel antipsychotics, their research led to the synthesis of trazodone in 1966.[1] Early preclinical studies revealed that trazodone possessed a unique pharmacological profile, distinct from the then-dominant tricyclic antidepressants and monoamine oxidase inhibitors.[2] It exhibited a notable lack of typical aminergic properties and instead showed a prominent effect on pain threshold and alpha-adrenergic blockade.[2]

Further investigations in the 1970s began to unravel its complex mechanism of action. It was identified as a serotonin antagonist and reuptake inhibitor (SARI), a new class of antidepressants.[3][4] This dual action, involving both the blockade of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), set it apart from existing treatments.[4][5]

The Dawn of Anxioselectivity: The Development of Buspirone

In the late 1960s, a team at Mead Johnson, later part of Bristol-Myers Squibb, synthesized buspirone as part of a program seeking new antipsychotic agents.[6][7] Initial studies in the early 1980s by Riblet and colleagues revealed that while buspirone was ineffective as an antipsychotic, it displayed significant anxiolytic properties without the sedative, anticonvulsant, or muscle-relaxant effects associated with the prevalent benzodiazepines.[8][9] This led to the coining of the term "anxioselective" to describe its unique profile.[9]

The mechanism of action of buspirone was found to be distinct from benzodiazepines, as it did not interact with GABA receptors.[8] Instead, its anxiolytic effects were attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[10] It also demonstrated a moderate affinity for dopamine D2 receptors.[10] This novel mechanism offered a new approach to treating anxiety with a reduced potential for dependence and withdrawal.

Foundational Precursors and Early Derivatives

The development of trazodone and buspirone was built upon earlier explorations of simpler arylpiperazine structures. Compounds like 1-phenylpiperazine, m-chlorophenylpiperazine (mCPP), and 1-(1-naphthyl)piperazine were synthesized and studied for their pharmacological effects, providing crucial insights into the structure-activity relationships of this chemical class. mCPP, for instance, was initially synthesized in the late 1970s as a potential antidepressant and was found to have significant affinity for multiple serotonin receptors.[9] These early derivatives served as important tools for understanding the role of the arylpiperazine scaffold in interacting with CNS targets.

Quantitative Analysis of Early Arylpiperazine Derivatives

The following tables summarize the binding affinities of key first-generation arylpiperazine derivatives for various neurotransmitter receptors, as reported in early pharmacological studies. This data was instrumental in characterizing their mechanisms of action and guiding further drug development.

CompoundReceptorSpeciesTissue/PreparationRadioligandKᵢ (nM)IC₅₀ (nM)Reference
Trazodone 5-HT₁RatCortical Membranes[³H]5-HT6
5-HT₂RatCortical Membranes[³H]Spiroperidol1
α₁-adrenergicRatBrain Homogenate[³H]WB-410138[5]
H₁Guinea PigCerebellum[³H]Mepyramine220-1100[11]
SERTRatBrain Synaptosomes[³H]5-HT367[5]
Buspirone 5-HT₁ₐCalfHippocampus[³H]8-OH-DPAT10
D₂CalfStriatum[³H]Spiperone430
m-Chlorophenylpiperazine (mCPP) 5-HT₁ₐRatBrain[9]
5-HT₁₋ₗᵢₖₑPigChoroid Plexus[³H]5-HT13
5-HT₂CPigChoroid Plexus[³H]Mesulergine1.3

Evolution of Experimental Protocols

The characterization of these early arylpiperazine derivatives relied heavily on the then-emerging technique of radioligand binding assays. These assays, pioneered in the 1970s, allowed for the direct measurement of drug affinity for specific receptor populations in the brain.

Early Radioligand Binding Assay for Serotonin Receptors (circa 1970s)
  • Objective: To determine the binding affinity of a test compound for serotonin receptors.

  • Materials:

    • Tissue Preparation: Rat brain cortex or hippocampus was homogenized in a cold buffer (e.g., Tris-HCl). The homogenate was then centrifuged to isolate the crude membrane fraction containing the receptors.

    • Radioligand: Tritiated serotonin ([³H]5-HT) or a radiolabeled antagonist like [³H]spiperone for 5-HT₂ receptors.

    • Test Compounds: Unlabeled arylpiperazine derivatives (e.g., trazodone) at various concentrations.

    • Incubation Buffer: Tris-HCl buffer containing various ions to optimize binding.

  • Procedure:

    • The membrane preparation was incubated with the radioligand and varying concentrations of the test compound.

    • The mixture was incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters were washed with cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Early Radioligand Binding Assay for Dopamine D₂ Receptors (circa 1970s)
  • Objective: To determine the binding affinity of a test compound for dopamine D₂ receptors.

  • Materials:

    • Tissue Preparation: Calf or rat striatum, a brain region rich in dopamine receptors, was used to prepare the membrane fraction.

    • Radioligand: Tritiated haloperidol ([³H]haloperidol) or [³H]spiperone were commonly used radioligands for D₂ receptors.

    • Test Compounds: Unlabeled arylpiperazine derivatives (e.g., buspirone).

  • Procedure: The procedure was analogous to the serotonin receptor binding assay, involving incubation of the membrane preparation with the radioligand and test compound, followed by filtration and measurement of radioactivity.

  • Data Analysis: IC₅₀ and Kᵢ values were calculated as described above.

Signaling Pathways: An Evolving Understanding

The initial hypotheses regarding the signaling pathways of these early arylpiperazines were based on the understanding of G protein-coupled receptor (GPCR) signaling in the 1970s and early 1980s.

Early_Hypothesized_Trazodone_Signaling Trazodone Trazodone HT2A 5-HT2A Receptor Trazodone->HT2A Antagonist SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibitor Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonist PLC Phospholipase C (PLC) HT2A->PLC Blocks 5-HT activation Serotonin Synaptic Serotonin SERT->Serotonin Increases NE Norepinephrine Effect Alpha1->NE Blocks NE Signal IP3_DAG IP₃ & DAG Increase

Early Hypothesized Trazodone Signaling Pathway

Early research on trazodone identified its antagonistic effects at 5-HT₂ₐ and α₁-adrenergic receptors, as well as its inhibition of serotonin reuptake. The downstream signaling consequences were understood in the context of second messenger systems known at the time, such as the phospholipase C pathway for 5-HT₂ₐ receptors.

Early_Hypothesized_Buspirone_Signaling Buspirone Buspirone HT1A_pre Presynaptic 5-HT1A Autoreceptor Buspirone->HT1A_pre Agonist HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->HT1A_post Partial Agonist D2 Dopamine D2 Receptor Buspirone->D2 Antagonist AC_pre Adenylyl Cyclase (Inhibited) HT1A_pre->AC_pre AC_post Adenylyl Cyclase (Inhibited) HT1A_post->AC_post Dopamine_Signal Modulated Dopamine Signal D2->Dopamine_Signal Blocks Dopamine Serotonin_Release Decreased Serotonin Release AC_pre->Serotonin_Release Postsynaptic_Effect Modulated Postsynaptic Signal AC_post->Postsynaptic_Effect

Early Hypothesized Buspirone Signaling Pathway

For buspirone, its partial agonism at 5-HT₁ₐ receptors was the central finding. This was understood to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP. Its effects on both presynaptic autoreceptors, which regulate serotonin release, and postsynaptic receptors were key to the early hypotheses of its anxiolytic action. Its weaker antagonism at D₂ receptors was also acknowledged.

Conclusion

The discovery and development of the first-generation arylpiperazine derivatives, trazodone and buspirone, marked a significant turning point in psychopharmacology. These compounds, born from serendipity and refined by emerging scientific techniques, introduced novel mechanisms of action for the treatment of depression and anxiety. The foundational knowledge gained from these early agents has paved the way for the development of a multitude of second and third-generation arylpiperazine-based drugs that continue to be vital in modern medicine. This in-depth guide serves as a testament to the enduring legacy of the arylpiperazine scaffold and the pioneering scientists who unlocked its therapeutic potential.

References

Commercial Sourcing and Research Applications of 2-(piperazin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(piperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry. It further details relevant experimental protocols for its derivatization and explores its potential role in modulating key signaling pathways implicated in various diseases.

Commercial Suppliers

This compound (CAS No. 446831-27-2) is readily available from a number of commercial suppliers catering to the research and development sector. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison and procurement.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Apollo Scientific 97%[1][2]446831-27-2[1][2]C₁₁H₁₄N₂O₂206.24[2]
Santa Cruz Biotechnology -446831-27-2[3][4]C₁₁H₁₄N₂O₂[3][4]206.24[3][4]
ChemUniverse 95%[4]446831-27-2[4]C₁₁H₁₄N₂O₂[4]206.24[4]

Synthesis and Derivatization Protocols

The utility of this compound as a scaffold in drug discovery is largely due to the reactivity of its carboxylic acid and piperazine functional groups. These allow for a variety of chemical modifications, such as amide bond formation, to generate a diverse library of compounds for biological screening.

Experimental Protocol: Amide Coupling

This protocol, adapted from methodologies for structurally similar compounds, describes a general procedure for the synthesis of amide derivatives from this compound.

Objective: To couple this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Desired amine (1.0-1.2 equivalents)

  • Coupling agent (e.g., HATU, 1.1 equivalents)

  • Amine base (e.g., DIPEA, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Ethyl acetate

  • Aqueous wash solutions (e.g., saturated sodium bicarbonate, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • TLC plates and appropriate mobile phase

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and the amine base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by diluting with ethyl acetate.

  • Wash the organic layer with aqueous solutions to remove the coupling reagents and base.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired amide derivative.

Potential Signaling Pathway Involvement

While specific biological targets of this compound itself are not extensively documented in publicly available literature, the broader class of piperazine-containing molecules has been implicated in the modulation of several critical signaling pathways. The this compound scaffold provides a valuable starting point for the synthesis of inhibitors targeting these pathways.

Hypothetical Sourcing and Derivatization Workflow

The process of acquiring and utilizing this compound in a research setting can be visualized as a logical workflow, from supplier selection to the synthesis of novel chemical entities for biological evaluation.

G A Identify Commercial Suppliers B Compare Quantitative Data (Purity, Cost, Availability) A->B C Procure this compound B->C D Amide Coupling Reaction C->D E Synthesize Library of Derivatives D->E F Biological Screening E->F G Identify Biologically Active Molecules F->G G A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation & Pain E->F G Piperazine-based Inhibitor G->D G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival, Differentiation G->H I Piperazine-based MEK Inhibitor I->E

References

Methodological & Application

Application Notes and Protocols: 2-(Piperazin-1-yl)benzoic Acid as a Versatile Linker in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of linker molecules is a critical aspect of modern drug discovery, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). The linker moiety, which connects the target-binding ligand to an E3 ligase-recruiting moiety, is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the resulting therapeutic agent. Among the diverse array of linker architectures, 2-(piperazin-1-yl)benzoic acid and its derivatives have emerged as a privileged scaffold. The inherent rigidity of the phenylpiperazine core can optimize the spatial orientation of the connected ligands, facilitating the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. Furthermore, the piperazine and carboxylic acid functionalities provide handles for chemical modification and can enhance the solubility and pharmacokinetic profile of the drug candidate.

This document provides detailed application notes on the use of this compound as a linker in drug design, with a focus on its application in the development of PROTACs targeting the Androgen Receptor (AR). It includes a summary of quantitative data for a key compound, detailed experimental protocols for its synthesis and evaluation, and visualizations of the relevant biological pathway and experimental workflows.

Application in PROTACs: ARD-2128, an Androgen Receptor Degrader

A prominent example of a therapeutic agent utilizing a linker derived from 4-(piperazin-1-yl)benzoic acid is ARD-2128, a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor.[1][2] AR signaling is a key driver in the progression of prostate cancer, and ARD-2128 offers a therapeutic strategy to eliminate the AR protein, thereby overcoming resistance mechanisms associated with traditional AR inhibitors.[3]

Data Presentation

The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic properties of ARD-2128.

Table 1: In Vitro Activity of ARD-2128

ParameterCell LineValue (nM)Reference
IC₅₀ (Cell Growth Inhibition) VCaP4[2]
LNCaP5[2]
DC₅₀ (AR Degradation) VCaP0.3
LNCaP8.3
Dₘₐₓ (Maximum Degradation) VCaP>90% at 10 nM[2]

Table 2: In Vivo Activity of ARD-2128 in VCaP Xenograft Model

Dose (mg/kg, p.o., daily)Tumor Growth InhibitionReference
1046%[2]
2069%[2]
4063%[2]

Table 3: Pharmacokinetic Properties of ARD-2128 in Mice

ParameterValueReference
Dose 5 mg/kg, p.o.[2]
Cₘₐₓ 1304 ng/mL[2]
AUC₀₋ₜ 22361 ng·h/mL[2]
t₁/₂ 18.8 hours[2]
Oral Bioavailability 67%

Mandatory Visualizations

Signaling Pathway

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker Boc-piperazine-benzoic acid Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Amide_Coupling1 AR_Ligand AR Ligand (with amine) AR_Ligand->Amide_Coupling1 Intermediate1 Intermediate 1 (Linker-AR Ligand) Amide_Coupling1->Intermediate1 Boc_Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Boc_Deprotection Intermediate2 Intermediate 2 (Deprotected) Boc_Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Amide_Coupling2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Amide_Coupling2 Crude_PROTAC Crude PROTAC Amide_Coupling2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Purified PROTAC (e.g., ARD-2128) Purification->Final_PROTAC

References

Application Notes and Protocols for Amide Coupling Reactions of 2-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common amide coupling reaction conditions for the synthesis of amides from 2-(piperazin-1-yl)benzoic acid. This document details widely used coupling reagents, provides step-by-step experimental protocols, and summarizes key reaction parameters for successful amide bond formation.

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] this compound is a valuable building block, and its efficient coupling with various amines is essential for the development of new chemical entities. The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the amine, desired reaction conditions, and cost.[1] This guide focuses on three prevalent classes of coupling reagents: carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).

Comparative Overview of Common Coupling Conditions

The selection of an appropriate coupling method is crucial for achieving high yields and purity. The following table summarizes typical reaction conditions for the amide coupling of a generic carboxylic acid with an amine, which can be adapted for this compound. It is important to note that optimization may be required for specific substrates.

Coupling Reagent(s)BaseSolventTemperature (°C)Typical Reaction Time (h)Key Features & Considerations
EDC / HOBt DIPEA or TEADMF or DCM0 to RT4 - 24Water-soluble carbodiimide simplifies purification; HOBt suppresses racemization and improves efficiency.[1][3]
HATU DIPEADMFRT1 - 12Highly efficient and fast-reacting; minimizes racemization.[1][4] Can be more expensive.
DCC / DMAP None (DMAP is a catalyst)DCM0 to RT12 - 24Forms a urea byproduct (DCU) that is insoluble in many organic solvents and can be removed by filtration.[1][3]
PyBOP DIPEA or TEADMF or DCMRT1 - 6Rapid and efficient, particularly for sterically hindered amines; byproducts are generally less hazardous than those from BOP.[3]

Experimental Protocols

The following are detailed protocols for common amide coupling reactions. These should be considered as starting points and may require optimization for the specific amine being coupled with this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification.[1] HOBt is added to suppress racemization and improve reaction efficiency.[1][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (for work-up)

  • Saturated aqueous NaHCO3 (for work-up)

  • Anhydrous Na2SO4 or MgSO4 (for drying)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography.[1][5]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low levels of racemization.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 1M HCl (for work-up)

  • Saturated aqueous NaHCO3 (for work-up)

  • Anhydrous Na2SO4 or MgSO4 (for drying)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[1]

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[1]

  • After the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl and saturated aqueous NaHCO3.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[1]

  • Purify the crude product via flash chromatography.[1]

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the processes involved in amide coupling, the following diagrams illustrate the general mechanisms of activation for EDC/HOBt and HATU, as well as a typical experimental workflow.

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + Amine Amine R'-NH2

Caption: General mechanism for EDC/HOBt mediated amide coupling.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base HATU HATU Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU Amide_Product Amide Product (R-CO-NH-R') OAt_Ester->Amide_Product + Amine Amine R'-NH2

Caption: General mechanism for HATU mediated amide coupling.

Amide_Coupling_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Coupling Reagent/Additive in Anhydrous Solvent Start->Dissolve_Reactants Add_Base Add Base (e.g., DIPEA) Dissolve_Reactants->Add_Base Pre_activation Pre-activation (Stir at RT or 0°C) Add_Base->Pre_activation Add_Amine Add Amine Pre_activation->Add_Amine Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Work-up (e.g., wash with 1M HCl, sat. NaHCO3) Reaction->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for amide coupling reactions.

Concluding Remarks

The protocols and data presented herein offer a robust starting point for the successful amide coupling of this compound. The choice of coupling reagent will depend on the specific requirements of the synthesis, including the nature of the amine, desired reaction rate, and economic considerations. For challenging couplings involving sterically hindered or electron-deficient amines, HATU or PyBOP are often preferred. For routine transformations, the cost-effective EDC/HOBt system is a reliable choice. As with any chemical reaction, empirical optimization of the reaction conditions is recommended to achieve the best possible outcome.

References

Application Notes and Protocols for the Synthesis of 2-(Piperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)benzoic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They serve as key intermediates in the synthesis of numerous pharmaceutical agents. This document provides detailed protocols for the synthesis of these compounds, primarily focusing on the widely used Buchwald-Hartwig amination and the classical Ullmann condensation methods.

Core Synthetic Strategies

The formation of the C-N bond between the benzoic acid backbone and the piperazine ring is the crucial step in the synthesis of this compound derivatives. The two primary methods employed for this transformation are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become the method of choice due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1]

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable alternative, especially in certain industrial applications.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various this compound derivatives and related compounds, highlighting the yields achieved under different reaction conditions.

Table 1: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

Aryl HalidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-chlorobenzoatePiperidinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene80-10012-24High
Aryl bromideN-methylpiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOtBuToluene100->95
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄2-MeTHF1001895
2-Chlorobenzoic acidPiperazinePd(OAc)₂ (10)-K₂CO₃1-Methyl-2-pyrrolidinone14016Moderate

Table 2: Synthesis of Related N-Aryl Piperazine Derivatives

ProductStarting MaterialsReaction TypeYield (%)Reference
3-[4-(1H-Benzimidazol-2-yl)-piperazin-1-yl]sulfonyl-benzoic acid2-(Piperazin-1-yl)benzimidazole hydrobromide, 3-chlorosulfonylbenzoic acidSulfonylation72[4]
4-[4-(1H-Benzimidazol-2-yl)-piperazin-1-yl]sulfonyl-benzoic acid2-(Piperazin-1-yl)benzimidazole hydrobromide, 4-chlorosulfonylbenzoic acidSulfonylation92[4]
3-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-benzoic acid2-(Piperazin-1-yl)benzothiazole, 3-chlorosulfonylbenzoic acidSulfonylation93[4]
4-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-benzoic acid2-(Piperazin-1-yl)benzothiazole, 4-chlorosulfonylbenzoic acidSulfonylation98[4]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid(Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid, EthylenediamineCondensation87[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)benzoate via Buchwald-Hartwig Amination

This protocol describes the synthesis of a methyl ester protected version of the target scaffold, which can be subsequently hydrolyzed to the carboxylic acid.

Materials:

  • Methyl 2-chlorobenzoate

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Add anhydrous toluene, followed by methyl 2-chlorobenzoate (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[6]

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(piperazin-1-yl)benzoate.[6]

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 2-(piperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction, if needed)

Procedure:

  • Dissolution: Dissolve methyl 2-(piperazin-1-yl)benzoate (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature or warm gently to 40 °C until the starting material is consumed (monitor by TLC).[6]

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

  • Isolation: The product, this compound, may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product.[6]

Protocol 3: Synthesis of this compound via Ullmann Condensation (General Procedure)

This protocol outlines a general procedure for the copper-catalyzed synthesis.

Materials:

  • 2-Chlorobenzoic acid or 2-Bromobenzoic acid

  • Piperazine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, 1,4-dioxane)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 2-halobenzoic acid (1.0 eq), piperazine (1.5-2.0 eq), CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Heat the mixture to a high temperature (typically 100-150 °C) and stir for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with HCl to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[7]

Visualizations

The following diagrams illustrate the key synthetic workflows and reaction mechanisms.

Synthesis_Workflow A Starting Materials (2-Halobenzoic Acid, Piperazine) B Coupling Reaction (Buchwald-Hartwig or Ullmann) A->B Catalyst, Ligand, Base, Solvent C Work-up (Quenching, Extraction) B->C D Purification (Chromatography, Recrystallization) C->D E Final Product (this compound Derivative) D->E

General Synthetic Workflow

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_complex [Ar(X)Pd(II)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar(HNR'R'')Pd(II)L_n]X OA_complex->Amine_adduct + HNR'R'' Amido_complex [Ar(NR'R'')Pd(II)L_n] Amine_adduct->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Buchwald-Hartwig Amination Mechanism

Ullmann_Condensation_Mechanism Ullmann Condensation Cycle CuI Cu(I)X Cu_Amine Cu(I)NR'R'' CuI->Cu_Amine + HNR'R'' - HX (Base) CuIII_intermediate [Ar(X)Cu(III)NR'R''] Cu_Amine->CuIII_intermediate Oxidative Addition (Ar-X) CuIII_intermediate->CuI Reductive Elimination Product Ar-NR'R'' CuIII_intermediate->Product

Ullmann Condensation Mechanism

References

Application of 2-(piperazin-1-yl)benzoic Acid in Kinase Inhibitor Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(piperazin-1-yl)benzoic acid and its derivatives represent a versatile scaffold in the design and synthesis of potent and selective kinase inhibitors. This structural motif is frequently employed in medicinal chemistry to target a range of kinases implicated in diseases such as cancer and autoimmune disorders. Its inherent structural features, including a carboxylic acid group and a piperazine ring, provide multiple points for chemical modification, enabling the optimization of pharmacological properties.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the this compound scaffold, with a focus on inhibitors of Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and the mammalian target of rapamycin (mTOR).

Key Applications and Target Kinases

The this compound moiety serves as a crucial building block for a variety of kinase inhibitors. The piperazine ring often acts as a linker to other heterocyclic systems, while the benzoic acid portion can be modified to enhance potency, selectivity, and pharmacokinetic properties. Notable kinase targets for inhibitors derived from this scaffold include:

  • Phosphoinositide 3-Kinases (PI3Ks): These enzymes are central to cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, mTOR is a master regulator of cell growth and metabolism and a significant target in cancer therapy.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using this compound derivatives.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
22 PI3Kα40-[6]
41 PI3Kα24-[6]
17 BTK36Z138[7]
20 BTK21.7-[7]
Torin1 (26) mTORC1<1 (biochemical)-[2]
Torin2 (3) mTOR0.25 (cellular)-[5]
3a-P1 BCR-ABL2.1BaF3[8]
3a-P1 BCR-ABL (T315I)4.7BaF3[8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibition of translation initiation Inhibitor 2-(piperazin-1-yl)benzoic acid-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-(piperazin-1-yl)benzoic acid-based BTK Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

Experimental Protocols

The following protocols are generalized procedures based on published literature for the synthesis of kinase inhibitors incorporating the this compound scaffold. Researchers should adapt these methods to their specific target molecules.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Modification/Purification A Starting Material (e.g., 2-Fluorobenzoic acid) C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperazine B->C D This compound Core C->D G Amide Bond Formation D->G E Heterocyclic Amine (R-NH2) E->G F Coupling Reagents (e.g., HATU, EDCI) F->G H Intermediate Amide G->H I Further Functionalization (e.g., Suzuki Coupling) H->I J Purification (e.g., Chromatography) I->J K Final Kinase Inhibitor J->K

Caption: General Synthetic Workflow for Kinase Inhibitors.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)-3-(arylsulfonyl)quinoxaline Derivatives as PI3K Inhibitors

This protocol is adapted from the synthesis of potent PI3Kα inhibitors.[6]

Materials:

  • 2,3-dichloroquinoxaline

  • Piperazine

  • Aryl sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-(Piperazin-1-yl)-3-chloroquinoxaline:

    • To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent such as DMF, add piperazine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(piperazin-1-yl)-3-chloroquinoxaline.

  • Sulfonylation of the Piperazine Moiety:

    • Dissolve 2-(piperazin-1-yl)-3-chloroquinoxaline (1.0 eq) in DCM.

    • Add a base such as triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the desired aryl sulfonyl chloride (1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines as BTK Inhibitors

This protocol describes a general approach for synthesizing BTK inhibitors with a this compound-related scaffold.[7]

Materials:

  • Substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • N-Boc-piperazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Trifluoroacetic acid (TFA)

  • Acylating agent (e.g., acryloyl chloride)

  • Solvents: Dioxane, water, DCM

Procedure:

  • Boc-Piperazine Substitution:

    • To a solution of the substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent, add N-Boc-piperazine (1.2 eq) and a base (e.g., DIPEA).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous workup and purify the product by column chromatography.

  • Suzuki Coupling:

    • Combine the product from the previous step (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (0.1 eq), and a base (2.0 eq) in a mixture of dioxane and water.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Final Acylation:

    • Dissolve the deprotected amine in DCM and add a base (e.g., DIPEA).

    • Cool the mixture to 0 °C.

    • Slowly add the acylating agent (e.g., acryloyl chloride) (1.1 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Perform an aqueous workup and purify the final irreversible BTK inhibitor by column chromatography.

Conclusion

The this compound scaffold is a privileged structure in the design of kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries to probe the structure-activity relationships of various kinase targets. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 2-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)benzoic acid is a chemical moiety of interest in pharmaceutical research and development, often serving as a key intermediate or a structural component in active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of drug substances. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are detailed herein for the quantification of this compound:

  • RP-HPLC with UV Detection: A robust and widely accessible method suitable for routine quality control and analysis of bulk drug and pharmaceutical formulations.

  • UHPLC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices, such as plasma, for pharmacokinetic and metabolic studies.

Data Presentation

The following table summarizes representative quantitative data for the analytical methods described. These values are based on methods for structurally similar compounds and serve as a guideline for method development and validation.

ParameterRP-HPLC-UVUHPLC-MS/MS
Linearity Range 1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%
Precision (%RSD) < 2.0%< 5.0%
Specificity GoodExcellent

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 230 nm and 274 nm, corresponding to the absorption maxima of the benzoic acid moiety[1][2]. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as rat plasma. The protocol is adapted from a method for a structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid[3].

1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard of this compound.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Ethyl acetate for liquid-liquid extraction.

  • Biological matrix (e.g., rat plasma).

2. UHPLC Conditions

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient should be developed to ensure good separation and peak shape. A starting point could be: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of the analyte and the IS into the mass spectrometer. For this compound (MW: 206.24), the protonated molecule [M+H]⁺ would be m/z 207.2. A potential precursor ion would be m/z 207.2, and product ions would result from fragmentation of the piperazine or benzoic acid moieties.

    • Analyte (Hypothetical): Precursor > Product (e.g., 207.2 > 163.1)

    • Internal Standard (Hypothetical): Precursor > Product

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 200 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UHPLC-MS/MS system.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the analyte in the quality control and unknown samples using the regression equation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC Working->Inject Sample Weigh Sample Dissolve Dissolve & Dilute Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (~230 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Experimental workflow for the RP-HPLC-UV analysis.

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Quantification Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Chromatography UHPLC Separation Inject->Chromatography Ionize ESI+ Ionization Chromatography->Ionize Detect MRM Detection Ionize->Detect Peak_Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Peak_Ratio Calibration Plot Calibration Curve Peak_Ratio->Calibration Calculate Calculate Concentration Calibration->Calculate

Caption: Workflow for UHPLC-MS/MS analysis in plasma.

References

Application Note: Protocol for the Hydrolysis of Methyl 2-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the hydrolysis of methyl 2-(piperazin-1-yl)benzoate to its corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid. The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, often necessary to modify a molecule's polarity, solubility, or to enable further reactions such as amide bond formation. The resulting product, this compound, serves as a valuable building block in medicinal chemistry for the synthesis of various pharmaceutical candidates. The protocol described herein utilizes a base-catalyzed hydrolysis, a robust and widely used method known as saponification.

Reaction Scheme

The hydrolysis of methyl 2-(piperazin-1-yl)benzoate proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Reaction Scheme

Figure 1. Overall reaction for the base-catalyzed hydrolysis of methyl 2-(piperazin-1-yl)benzoate to this compound.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The reaction proceeds in two main stages:

  • Saponification: The process begins with the nucleophilic attack of a hydroxide ion (from a base like LiOH, NaOH, or KOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid.[1]

  • Deprotonation: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either methoxide or another hydroxide ion) to form a stable carboxylate salt. This acid-base reaction is effectively irreversible and drives the equilibrium towards the products.[2]

  • Acidic Work-up: To obtain the final neutral carboxylic acid, an acid (e.g., HCl) is added during the work-up phase to protonate the carboxylate salt.[1]

G cluster_mechanism Mechanism of Saponification Start Ester + Hydroxide (Base) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack CarboxylicAcid Carboxylic Acid + Alkoxide Intermediate->CarboxylicAcid 2. Elimination of Leaving Group Carboxylate Carboxylate Salt + Alcohol CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) AcidWorkup Acidic Work-up (e.g., HCl) Carboxylate->AcidWorkup Work-up Step FinalProduct Final Carboxylic Acid Product AcidWorkup->FinalProduct 4. Protonation

Caption: Logical flow of the base-catalyzed ester hydrolysis mechanism.

Experimental Protocol

This protocol is adapted from a standard procedure for the hydrolysis of related benzoate esters.[3]

4.1 Materials and Reagents

  • Methyl 2-(piperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

4.2 Step-by-Step Procedure

  • Dissolution: In a round-bottom flask, dissolve methyl 2-(piperazin-1-yl)benzoate (1.0 eq) in a 3:1 mixture of THF and water (or methanol and water). The volume should be sufficient to ensure complete dissolution (e.g., 10-20 mL per gram of ester).

  • Addition of Base: To the stirring solution, add the chosen base (e.g., lithium hydroxide, 2.0-3.0 eq).[3]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C or reflux) can be applied to accelerate the reaction.[3][4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the organic solvent (THF or methanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring to acidify the solution to a pH of approximately 4-5.[3] The product, this compound, should precipitate as a solid.

  • Product Isolation:

    • Filtration (if precipitate forms): Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Extraction (if no precipitate or for full recovery): If the product does not precipitate or remains in solution, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final carboxylic acid product.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Data Presentation: Reaction Conditions

The following table summarizes various conditions reported for the hydrolysis of benzoate esters, which can be adapted for methyl 2-(piperazin-1-yl)benzoate.

ParameterCondition ACondition B
Starting Material Methyl 2-(piperazin-1-yl)benzoateMethyl 2-(piperazin-1-yl)benzoate
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Equivalents of Base 2.0 - 3.0 eq~3.0 eq
Solvent System Tetrahydrofuran (THF) / WaterMethanol (MeOH) / Water
Temperature Room Temperature to 40 °CReflux (65-70 °C)
Work-up Acidification with 1 M HClAcidification with concentrated HCl
Reference Adapted from[3]Adapted from[4]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the hydrolysis protocol.

G Start 1. Dissolve Ester in THF/Water AddBase 2. Add LiOH (2-3 eq) Start->AddBase React 3. Stir at RT or 40°C (Monitor by TLC) AddBase->React Evap 4. Remove THF (Rotary Evaporator) React->Evap Acidify 5. Acidify with 1M HCl to pH 4-5 Evap->Acidify Isolate 6. Isolate Product Acidify->Isolate Filter Filtration Isolate->Filter If solid precipitates Extract Extraction (Ethyl Acetate) Isolate->Extract If oily or in solution End Final Product: This compound Filter->End Dry 7. Dry & Concentrate Extract->Dry Dry->End

Caption: Workflow for the hydrolysis of methyl 2-(piperazin-1-yl)benzoate.

References

Application Notes and Protocols for the Use of 2-(piperazin-1-yl)benzoic acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(piperazin-1-yl)benzoic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). This building block is particularly amenable to the creation of diverse chemical libraries, such as substituted N-acyl piperazinyl benzamides, which are of significant interest in medicinal chemistry and drug discovery. The solid-phase approach allows for high-throughput synthesis and purification, accelerating the identification of novel bioactive compounds.

Introduction

This compound incorporates a piperazine moiety, a common scaffold in pharmacologically active compounds, and a benzoic acid group that can serve as an attachment point to a solid support. This bifunctional nature makes it an excellent candidate for SPOS. By anchoring the molecule to a resin via its carboxylic acid, the secondary amine of the piperazine ring is made available for a variety of chemical modifications, including acylation and alkylation. Subsequent cleavage from the resin yields a library of C-terminally modified piperazine derivatives.

Core Application: Solid-Phase Synthesis of an N-Acyl Piperazinyl Benzamide Library

This section outlines the workflow for the solid-phase synthesis of a library of N-acyl-2-(piperazin-1-yl)benzamides. The general strategy involves three key stages:

  • Resin Loading: Covalent attachment of this compound to a suitable solid support.

  • On-Resin Diversification: Acylation of the free piperazine nitrogen with a variety of carboxylic acids.

  • Cleavage: Release of the final products from the solid support.

G cluster_workflow Overall Synthesis Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Resin_Loading Loading of this compound Resin_Swelling->Resin_Loading Washing_1 Washing Resin_Loading->Washing_1 Diversification N-Acylation of Piperazine Washing_1->Diversification Washing_2 Washing Diversification->Washing_2 Cleavage Cleavage from Resin Washing_2->Cleavage Product_Isolation Product Isolation and Purification Cleavage->Product_Isolation End End Product_Isolation->End

Caption: Overall workflow for the solid-phase synthesis of N-acyl piperazinyl benzamides.

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) techniques and have been adapted for the use of this compound.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial SourceScaffold
Wang Resin (100-200 mesh, 1.0 mmol/g)Commercial SourceSolid Support
N,N'-Diisopropylcarbodiimide (DIC)Commercial SourceCoupling Agent
1-Hydroxybenzotriazole (HOBt)Commercial SourceCoupling Additive
N,N-Diisopropylethylamine (DIPEA)Commercial SourceBase
N,N-Dimethylformamide (DMF)Commercial SourceSolvent
Dichloromethane (DCM)Commercial SourceSolvent
PiperidineCommercial SourceDeprotection (if Fmoc is used)
Trifluoroacetic acid (TFA)Commercial SourceCleavage Reagent
Triisopropylsilane (TIS)Commercial SourceScavenger
Carboxylic Acids (R-COOH)Commercial SourceDiversification Reagents
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Commercial SourceCoupling Agent for Acylation
Protocol 1: Resin Loading

This protocol describes the attachment of this compound to Wang resin.

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.[1]

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (4 eq, 4.0 mmol) and HOBt (4 eq, 4.0 mmol) in a minimum amount of DMF.

  • Coupling: Add the dissolved acid/HOBt mixture to the swollen resin. Add DIC (4 eq, 4.0 mmol) to the reaction vessel.

  • Catalyst Addition: Add a solution of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, 0.1 mmol) in a minimum amount of DMF.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, filter the resin and add a solution of acetic anhydride (2 eq, 2.0 mmol) and DIPEA (2 eq, 2.0 mmol) in DCM. Agitate for 30 minutes.[2]

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically or by weight gain.

G cluster_loading Resin Loading Protocol Swell_Resin Swell Wang Resin in DMF Activate_Acid Activate this compound with HOBt and DIC Swell_Resin->Activate_Acid Couple_to_Resin Couple activated acid to resin with DMAP catalyst Activate_Acid->Couple_to_Resin Cap_Resin Cap unreacted sites with Acetic Anhydride/DIPEA Couple_to_Resin->Cap_Resin Wash_and_Dry Wash and Dry Loaded Resin Cap_Resin->Wash_and_Dry G cluster_dkp Potential DKP Analog Synthesis Loaded_Resin Resin-bound this compound Couple_AA Couple Fmoc-Amino Acid to Piperazine Nitrogen Loaded_Resin->Couple_AA Fmoc_Deprotection Remove Fmoc group (20% Piperidine in DMF) Couple_AA->Fmoc_Deprotection Cyclative_Cleavage Acid-mediated Cleavage and Intramolecular Cyclization Fmoc_Deprotection->Cyclative_Cleavage DKP_Analog Diketopiperazine-like Product Cyclative_Cleavage->DKP_Analog

References

Synthesis of Heterocyclic Compounds from Benzoic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds derived from benzoic acid and its precursors. The methodologies presented are grounded in established synthetic transformations and are designed to be a practical guide for laboratory research and development.

Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] A common and efficient synthetic route to this scaffold is the condensation of anthranilic acid (2-aminobenzoic acid) with a suitable one-carbon synthon, such as an orthoester, followed by reaction with an amine. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this transformation.[3][4]

One-Pot Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a one-pot, three-component reaction for the synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, trimethyl orthoformate, and a primary amine under microwave irradiation.[3]

Reaction Scheme:

Experimental Protocol:

  • In a 10 mL microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), the desired primary amine (6 mmol), and ethanol (10 mL).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.[3]

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold water.

  • Recrystallize the solid from ethanol to afford the pure 3-substituted quinazolin-4(3H)-one.[3]

Quantitative Data:

EntryAmine (R-NH2)ProductYield (%)[3]m.p. (°C)[5]
14-(trifluoromethoxy)aniline3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one48138-139
2Aniline3-Phenylquinazolin-4(3H)-one65137-139
34-Methylaniline3-(p-tolyl)quinazolin-4(3H)-one72145-147

Workflow Diagram:

G Workflow for Microwave-Assisted Quinazolinone Synthesis start Start reactants Combine Anthranilic Acid, Trimethyl Orthoformate, Amine, and Ethanol start->reactants microwave Microwave Irradiation (120°C, 30 min) reactants->microwave workup Pour over Crushed Ice microwave->workup filtration Filter Precipitate workup->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Pure 3-Substituted Quinazolin-4(3H)-one recrystallization->product

Caption: Workflow for Microwave-Assisted Quinazolinone Synthesis.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[6] This reaction is of great significance in the synthesis of numerous alkaloids and pharmacologically active compounds.[7] The use of trifluoroacetic acid (TFA) in dichloromethane is a common and effective condition for this transformation.[2]

TFA-Catalyzed Pictet-Spengler Reaction of Tryptamine and Aldehydes

This protocol describes the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine and various aldehydes.[2]

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of the aldehyde (2.64 mmol) and tryptamine (2.90 mmol) in dichloromethane (20 mL) at the desired temperature (typically 0 °C to room temperature), add a solution of trifluoroacetic acid (5.80 mmol) in dichloromethane (5 mL) dropwise.[2]

  • Stir the reaction mixture for 5 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-substituted-tetrahydro-β-carboline.[8]

Quantitative Data:

EntryAldehyde (R-CHO)ProductYield (%)[9]
1Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carboline95
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-β-carboline96
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline94
4Cyclohexanecarboxaldehyde1-Cyclohexyl-1,2,3,4-tetrahydro-β-carboline92

Reaction Pathway Diagram:

G Pictet-Spengler Reaction Pathway reactants Tryptamine + Aldehyde imine_formation Iminium Ion Formation (Acid-Catalyzed) reactants->imine_formation Condensation cyclization Intramolecular Electrophilic Aromatic Substitution imine_formation->cyclization 6-endo-trig deprotonation Deprotonation cyclization->deprotonation Rearomatization product Tetrahydro-β-carboline deprotonation->product

Caption: Pictet-Spengler Reaction Pathway.

Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides.[10][11] This reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][10] The resulting dihydroisoquinolines are valuable intermediates that can be readily oxidized to isoquinolines.

POCl₃-Mediated Bischler-Napieralski Cyclization

This protocol details the synthesis of a 3,4-dihydroisoquinoline from a β-phenylethylamide using phosphorus oxychloride.[12]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the β-phenylethylamide (10 mmol).

  • Add phosphorus oxychloride (30 mmol, 3 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 3,4-dihydroisoquinoline.

Quantitative Data:

Entryβ-PhenylethylamideProductYield (%)[12]
1N-(2-Phenylethyl)acetamide1-Methyl-3,4-dihydroisoquinoline75-85
2N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~80
3N-(2-Phenylethyl)benzamide1-Phenyl-3,4-dihydroisoquinoline~70

Workflow Diagram:

G Bischler-Napieralski Reaction Workflow start Start reactants β-Phenylethylamide + POCl3 start->reactants reflux Reflux (2 hours) reactants->reflux quench Pour onto Crushed Ice reflux->quench basify Basify with NaOH quench->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Distillation or Chromatography) dry_concentrate->purify product 3,4-Dihydroisoquinoline purify->product

Caption: Bischler-Napieralski Reaction Workflow.

Synthesis of Acridones via Ullmann Condensation and Cyclization

Acridone and its derivatives are an important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[4] A common synthetic route involves the Ullmann condensation of an o-halobenzoic acid with an aniline to form an N-arylanthranilic acid, followed by acid-catalyzed cyclization.[13]

Cyclization of N-Phenylanthranilic Acid to Acridone

This protocol describes the cyclization of N-phenylanthranilic acid to acridone using concentrated sulfuric acid.[14]

Reaction Scheme:

Experimental Protocol:

  • In a 500 mL flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mole) in concentrated sulfuric acid (100 mL).[14]

  • Heat the solution on a boiling water bath for four hours.[14]

  • Carefully pour the hot solution into 1 L of boiling water, allowing the solution to run down the side of the beaker to minimize spattering.[14]

  • Boil the mixture for five minutes and then filter the yellow precipitate while hot.

  • Boil the moist solid for five minutes with a solution of sodium carbonate (30 g) in water (400 mL).[14]

  • Collect the solid by suction filtration and wash it thoroughly with water.

  • The crude acridone can be purified by recrystallization from a high-boiling solvent such as isoamyl alcohol or acetic acid.[1][15]

Quantitative Data:

PrecursorProductYieldm.p. (°C)
N-Phenylanthranilic AcidAcridone75-80%[14]354[1]

Logical Relationship Diagram:

G Synthesis of Acridone start_materials o-Chlorobenzoic Acid + Aniline ullmann Ullmann Condensation (Cu catalyst, K2CO3) start_materials->ullmann intermediate N-Phenylanthranilic Acid ullmann->intermediate cyclization Cyclization (Conc. H2SO4, Heat) intermediate->cyclization product Acridone cyclization->product

Caption: Synthesis of Acridone.

Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid

Phthalides, or isobenzofuran-1(3H)-ones, are core structures in many natural products and pharmaceuticals.[16][17] A sustainable and efficient one-pot cascade reaction for the synthesis of 3-substituted phthalides involves the reaction of 2-formylbenzoic acid with β-keto acids in glycerol, a green solvent.[18][19]

One-Pot Cascade Synthesis of 3-Substituted Phthalides

This protocol details a catalytic one-pot synthesis of 3-substituted phthalides.[18]

Reaction Scheme:

Experimental Protocol:

  • In a reaction vessel, combine 2-formylbenzoic acid (0.5 mmol), the β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol, 20 mol%) in glycerol (3 mL).[18][19]

  • Heat the reaction mixture at 65 °C with stirring for the time required for the reaction to complete (typically 0.5-2 hours, monitored by TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted phthalide.[19]

Quantitative Data:

Entryβ-Keto AcidProductYield (%)[18]
1Benzoylacetic acid3-Phenacylphthalide80
23-Oxo-3-(p-tolyl)propanoic acid3-(2-(p-tolyl)-2-oxoethyl)isobenzofuran-1(3H)-one83
33-(4-Methoxyphenyl)-3-oxopropanoic acid3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one88
43-(4-Chlorophenyl)-3-oxopropanoic acid3-(2-(4-chlorophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one86

Experimental Workflow Diagram:

G Phthalide Synthesis Workflow start Start reactants Combine 2-Formylbenzoic Acid, β-Keto Acid, p-Anisidine, and Glycerol start->reactants heat Heat at 65°C reactants->heat cool Cool to Room Temperature heat->cool extract Extract with Ethyl Acetate cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 3-Substituted Phthalide purify->product

Caption: Phthalide Synthesis Workflow.

Synthesis of 1,3,4-Oxadiazoles from Benzoic Acid Hydrazides

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. A common synthetic route involves the cyclization of diacylhydrazines, which can be formed from the reaction of an acid hydrazide with an acid chloride or carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride.[20][21]

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a benzoic acid hydrazide and a substituted benzoic acid using phosphorus oxychloride as both a catalyst and a solvent.[5]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, add the substituted benzoic acid (1 mmol) to phosphorus oxychloride (5 mL).

  • To this mixture, add the benzoic acid hydrazide (1 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and ethanol, to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[22]

Quantitative Data:

EntryBenzoic Acid HydrazideSubstituted Benzoic AcidProductYield (%)
1Benzoic hydrazide4-Nitrobenzoic acid2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole~85[5]
24-Chlorobenzoic hydrazideBenzoic acid2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole~88[5]
34-Methoxybenzoic hydrazide4-Chlorobenzoic acid2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole~90[5]

Reaction Pathway Diagram:

G 1,3,4-Oxadiazole Synthesis Pathway reactants Acid Hydrazide + Carboxylic Acid diacylhydrazine Diacylhydrazine Intermediate reactants->diacylhydrazine Acylation cyclization Cyclodehydration (POCl3) diacylhydrazine->cyclization product 2,5-Disubstituted-1,3,4-Oxadiazole cyclization->product

Caption: 1,3,4-Oxadiazole Synthesis Pathway.

Synthesis of Benzimidazoles from o-Phenylenediamine and Benzoic Acid Derivatives

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of therapeutic applications. A straightforward and widely used method for their synthesis is the condensation of o-phenylenediamine with carboxylic acids or their derivatives, often under acidic conditions and with heating.[7][21]

p-TsOH-Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol outlines the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid using p-toluenesulfonic acid (p-TsOH) as a catalyst.[7]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, combine o-phenylenediamine (10 mmol), the carboxylic acid (10 mmol), and p-toluenesulfonic acid (20 mol%).

  • Heat the mixture, either neat or in a high-boiling solvent like DMF, at a temperature of 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with water and dry.

  • Purify the benzimidazole derivative by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).[13][23]

Quantitative Data:

EntryCarboxylic Acid (R-COOH)ProductYield (%)[7]m.p. (°C)[7]
1Benzoic Acid2-Phenyl-1H-benzimidazole92297-298
24-Chlorobenzoic Acid2-(4-Chlorophenyl)-1H-benzimidazole95292-294
34-Methylbenzoic Acid2-(p-tolyl)-1H-benzimidazole94272-274
44-Nitrobenzoic Acid2-(4-Nitrophenyl)-1H-benzimidazole96310-312

Experimental Workflow Diagram:

G Benzimidazole Synthesis Workflow start Start reactants Combine o-Phenylenediamine, Carboxylic Acid, and p-TsOH start->reactants heat Heat at 100-120°C reactants->heat cool Cool to Room Temperature heat->cool dilute_neutralize Dilute with Water and Neutralize with NaHCO3 cool->dilute_neutralize filter Filter Precipitate dilute_neutralize->filter wash_dry Wash with Water and Dry filter->wash_dry purify Recrystallization or Column Chromatography wash_dry->purify product 2-Substituted Benzimidazole purify->product

Caption: Benzimidazole Synthesis Workflow.

References

Flow chemistry protocols for reactions involving piperazine and benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The amide coupling of piperazine and benzoic acid to form N-benzoylpiperazine is a fundamental reaction in the synthesis of various pharmaceutical intermediates. Traditional batch processing for this reaction can be time-consuming and may present challenges in selectivity and scalability. This application note describes a robust and efficient continuous flow chemistry protocol for the synthesis of N-benzoylpiperazine. The use of a microreactor system allows for precise control over reaction parameters, leading to significantly reduced reaction times, improved yields, and higher selectivity. This protocol is intended for researchers, scientists, and drug development professionals seeking to leverage flow chemistry for efficient amide bond formation.

Reaction Scheme

Figure 1. Amide coupling of benzoic acid and piperazine to form N-benzoylpiperazine.

Data Presentation

The following table summarizes the key quantitative data for the continuous flow synthesis of N-benzoylpiperazine, utilizing HATU as a coupling reagent.

ParameterValueReference
Reactants Piperazine, Benzoic Acid[1]
Coupling Reagent HATU[1]
Reactor Type Microreactor[1]
Reaction Time 50 seconds[1]
Yield 91.2%[1]
Selectivity 95.6%[1]

Experimental Workflow Diagram

Flow_Chemistry_Setup Experimental Workflow for N-Benzoylpiperazine Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Pump A (Piperazine) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Benzoic Acid + HATU) PumpB->Mixer Reactor Heated Microreactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: Flow diagram of the continuous synthesis setup.

Experimental Protocol

This protocol details the continuous flow synthesis of N-benzoylpiperazine.

Materials and Equipment
  • Reagents:

    • Piperazine

    • Benzoic Acid

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • Acetonitrile (or other suitable aprotic solvent)

    • Deionized Water

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Two high-precision syringe pumps or HPLC pumps

    • T-mixer

    • Microreactor coil (e.g., PFA or stainless steel, with a defined internal volume)

    • Temperature controller and heating unit for the reactor coil

    • Back-pressure regulator

    • Collection vials

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Analytical equipment (e.g., HPLC, GC-MS, NMR) for product characterization

Reagent Preparation

Solution A (Piperazine): Prepare a stock solution of piperazine in the chosen solvent. The concentration should be calculated based on the desired stoichiometry and flow rates. For equivalent stoichiometry as in the cited literature, the concentration should match that of benzoic acid.[1]

Solution B (Benzoic Acid and HATU): Prepare a stock solution containing benzoic acid and the coupling reagent (HATU) in the chosen solvent. The molar ratio of benzoic acid to HATU should be optimized, with a 1:1 ratio being a common starting point.

Flow Reactor Setup
  • Assemble the flow chemistry system as depicted in the workflow diagram.

  • Connect the outlet of Pump A to one inlet of the T-mixer.

  • Connect the outlet of Pump B to the other inlet of the T-mixer.

  • Connect the outlet of the T-mixer to the inlet of the microreactor coil.

  • Place the microreactor coil in the heating unit and set the desired reaction temperature.

  • Connect the outlet of the microreactor coil to the inlet of the back-pressure regulator.

  • Set the back-pressure regulator to a pressure sufficient to prevent solvent boiling at the reaction temperature.

  • Place a collection vial at the outlet of the back-pressure regulator.

Reaction Procedure
  • System Priming: Prime both pumps with the corresponding reagent solutions to ensure all lines are filled and free of air bubbles.

  • Initiate Flow: Start both pumps simultaneously at the calculated flow rates to achieve the desired residence time (e.g., 50 seconds) within the microreactor. The total flow rate will depend on the internal volume of the reactor coil.

  • Steady State: Allow the system to reach a steady state, which is typically 3-5 times the residence time. Discard the initial output from the reactor.

  • Product Collection: Once the system is at a steady state, begin collecting the product stream in a clean vial.

  • Shutdown: After collecting the desired amount of product, switch the pumps to flow pure solvent to flush the reactor system.

Work-up and Purification
  • Quenching: Quench the collected reaction mixture with deionized water.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis and Purification: Analyze the crude product for purity using HPLC or GC-MS. If necessary, purify the product further using column chromatography.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential hazards of all chemicals used.

  • Ensure the flow reactor system is pressure-tight to avoid leaks of hot and pressurized solvent.

  • Use a blast shield if operating at high pressures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(piperazin-1-yl)benzoic acid synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step synthetic route involving an initial Buchwald-Hartwig amination to form the methyl ester intermediate, followed by hydrolysis.

Diagram 1: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_hydrolysis Is the issue in the hydrolysis step? start->check_hydrolysis Analyze TLC/LC-MS of final crude product check_coupling Is the issue in the Buchwald-Hartwig coupling step? start->check_coupling Analyze TLC/LC-MS of crude ester hydrolysis_incomplete Incomplete Hydrolysis check_hydrolysis->hydrolysis_incomplete Yes coupling_low_conversion Low Conversion of Aryl Halide check_coupling->coupling_low_conversion Yes coupling_byproducts Significant Byproduct Formation check_coupling->coupling_byproducts No, but... hydrolysis_solution Solution: - Increase reaction time/temperature (e.g., 40°C). - Ensure sufficient LiOH (2-3 eq.) is used. - Monitor by TLC for disappearance of ester. hydrolysis_incomplete->hydrolysis_solution catalyst_issue Inactive Catalyst? coupling_low_conversion->catalyst_issue Reagents & Setup OK? conditions_issue Suboptimal Conditions? coupling_low_conversion->conditions_issue Yes di_arylation Di-arylation Product Observed? coupling_byproducts->di_arylation Higher MW peak? hydrodehalogenation Hydrodehalogenation? coupling_byproducts->hydrodehalogenation Starting material MW minus halogen? catalyst_solution Solution: - Use fresh, high-purity Pd catalyst and ligand. - Ensure rigorous inert atmosphere (N2 or Ar). - Degas solvent prior to use. catalyst_issue->catalyst_solution Yes conditions_solution Solution: - Optimize temperature (80-110°C). - Screen different phosphine ligands (e.g., Xantphos, BINAP). - Ensure base (e.g., NaOtBu) is anhydrous and added last. conditions_issue->conditions_solution Yes di_arylation_solution Solution: - Use a large excess of piperazine (5-10 eq.). - Alternatively, use N-Boc-piperazine followed by deprotection. di_arylation->di_arylation_solution Yes hydrodehalogenation_solution Solution: - Optimize ligand-to-metal ratio. - Ensure anhydrous conditions. hydrodehalogenation->hydrodehalogenation_solution Yes

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: A robust and widely applicable method is a two-step synthesis. The first step is the Buchwald-Hartwig amination of a methyl 2-halobenzoate (e.g., methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with piperazine to form methyl 2-(piperazin-1-yl)benzoate. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid.[1][2] This approach is generally preferred over direct reaction with 2-halobenzoic acids, which can be complicated by the acidic proton interfering with the catalytic cycle.

Q2: I am observing a significant amount of a di-substituted byproduct, 1,4-bis(2-methoxycarbonylphenyl)piperazine. How can I prevent this?

A2: The formation of the di-substituted byproduct is a common issue due to the two reactive secondary amine groups on piperazine. There are two primary strategies to promote mono-arylation:

  • Stoichiometric Control: Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the methyl 2-halobenzoate. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.

  • Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Buchwald-Hartwig coupling is performed with the protected piperazine, and the Boc group is subsequently removed under acidic conditions before or after the ester hydrolysis.

Q3: My Buchwald-Hartwig reaction is sluggish or fails to go to completion. What are the likely causes?

A3: Low or no conversion in a Buchwald-Hartwig amination can often be attributed to:

  • Inactive Catalyst: The palladium catalyst can be deactivated by oxygen. It is crucial to use fresh, high-quality catalyst and ligand, and to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. Solvents should be thoroughly degassed before use.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For aryl chlorides, sterically hindered and electron-rich ligands like Xantphos or RuPhos are often effective.

  • Suboptimal Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is anhydrous, as moisture will deactivate it and hydrolyze the starting ester.

  • Incorrect Temperature: These reactions typically require heating, often in the range of 80-110 °C.

Q4: What is a suitable method for purifying the final product, this compound?

A4: The final product is an amino acid and may exist as a zwitterion, which can affect its solubility.

  • Precipitation/Acid-Base Extraction: After hydrolysis, carefully acidifying the aqueous solution to the isoelectric point of the product (typically pH 4-5) should cause it to precipitate.[1] The precipitate can then be collected by filtration. Alternatively, an acid-base workup can be used to separate it from non-acidic or non-basic impurities.

  • Recrystallization: If further purification is needed, recrystallization is a good option. Given the product's structure, polar solvents should be effective. Ethanol or a mixture of ethanol and water is a common choice for recrystallizing similar benzoic acid derivatives.[3] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals.[4]

III. Data Presentation

The following tables provide illustrative quantitative data for the key reaction steps. Note: This data is compiled from typical results for analogous reactions and should be used as a starting point for optimization, as specific yields for this exact transformation are not widely reported.

Table 1: Illustrative Reaction Conditions for Buchwald-Hartwig Amination of Methyl 2-chlorobenzoate with Piperazine

EntryPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Mono-arylation Yield (%)Di-arylation (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012~75~15
2Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018~70~10
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene10016~65~20
4Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012>90 (with 5 eq. Piperazine)<5

Table 2: Conditions for Hydrolysis of Methyl 2-(piperazin-1-yl)benzoate

EntryReagent (eq.)SolventTemp (°C)Time (h)Yield (%)
1LiOH (2.5)THF/H₂O (3:1)404>95
2NaOH (3.0)MeOH/H₂O (4:1)606>90
3KOH (3.0)EtOH/H₂O (4:1)705>90

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)benzoate (Mono-arylation with Excess Piperazine)

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification setup1 1. Add Pd catalyst and ligand to a flame-dried Schlenk flask. setup2 2. Add anhydrous toluene. setup1->setup2 setup3 3. Add methyl 2-chlorobenzoate and a large excess of piperazine (5-10 eq.). setup2->setup3 setup4 4. Add anhydrous NaOtBu. setup3->setup4 reaction 5. Heat the mixture at 100°C with stirring. Monitor by TLC until starting material is consumed. setup4->reaction workup1 6. Cool to room temperature and quench with water. reaction->workup1 workup2 7. Extract with ethyl acetate. workup1->workup2 workup3 8. Wash combined organic layers with brine, dry over Na2SO4, and concentrate. workup2->workup3 workup4 9. Purify by flash column chromatography. workup3->workup4

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.

Materials:

  • Methyl 2-chlorobenzoate

  • Piperazine (5-10 equivalents)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene, followed by methyl 2-chlorobenzoate (1.0 eq) and piperazine (5.0 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the methyl 2-chlorobenzoate is fully consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(piperazin-1-yl)benzoate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 2-(piperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(piperazin-1-yl)benzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).[1]

  • Add lithium hydroxide (2.5 eq) to the solution.[1]

  • Stir the reaction mixture at 40°C until the starting material is consumed (monitor by TLC).[1]

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl.

  • The product, this compound, should precipitate and can be collected by filtration.

  • Wash the collected solid with cold water and dry under vacuum.

V. Signaling Pathways and Logical Relationships

Diagram 3: Mono- vs. Di-arylation of Piperazine

Piperazine_Arylation piperazine Piperazine (H-N(CH2CH2)2N-H) mono_product Desired Mono-arylated Product (Ar-N(CH2CH2)2N-H) piperazine->mono_product 1st Arylation aryl_halide Methyl 2-chlorobenzoate (Ar-Cl) aryl_halide->mono_product di_product Undesired Di-arylated Byproduct (Ar-N(CH2CH2)2N-Ar) aryl_halide->di_product catalyst Pd Catalyst + Base catalyst->mono_product catalyst->di_product mono_product->di_product 2nd Arylation (competing reaction) excess_piperazine Strategy 1: Use large excess of Piperazine to favor 1st arylation. excess_piperazine->piperazine boc_protection Strategy 2: Use N-Boc-piperazine to block one nitrogen, then deprotect. boc_protection->piperazine

Caption: Strategies to control mono- versus di-arylation of piperazine.

References

Troubleshooting low yield in Buchwald-Hartwig amination of 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchwald-Hartwig amination of 2-bromobenzoates. The steric hindrance and electronic nature of this substrate class can often lead to low yields, and this guide offers structured solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 2-bromobenzoate resulting in a low yield?

Low yields with this specific substrate are often due to a combination of factors related to its structure. The primary challenges include:

  • Steric Hindrance: The ortho-ester group can sterically hinder the approach of the amine and the catalyst to the reaction center, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.[1]

  • Catalyst and Ligand Inefficiency: The chosen palladium source or phosphine ligand may not be suitable for this sterically demanding substrate. Bulky, electron-rich ligands are often required to promote the reaction effectively.[2][3]

  • Suboptimal Base Selection: The base is critical for the deprotonation step.[4] An inappropriate base may be too weak to be effective or too strong, leading to ester hydrolysis. The solubility of the base is also a crucial factor.[1][2]

  • Reagent Quality and Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Impure reagents, improperly dried solvents, or a poor inert atmosphere can deactivate the catalyst.[5][6]

Q2: My reaction shows no product formation. What are the first things I should check?

When a reaction fails completely, it is crucial to review the fundamental setup and components:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents were adequately degassed.[5]

  • Catalyst Activity: The palladium precatalyst may be inactive. Using a reliable, commercially available precatalyst (e.g., a G3 or G4 palladacycle) is often more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[2][5] These precatalysts readily form the active LPd(0) species.[1][2]

  • Reagent Purity: Verify the purity of your 2-bromobenzoate and amine. Ensure solvents are anhydrous.

Q3: How do I choose the right ligand for coupling with a 2-bromobenzoate?

Ligand selection is critical for overcoming the steric hindrance of the ortho-ester group. For challenging substrates like 2-bromobenzoates, bulky and electron-rich biaryl monophosphine ligands are the standard.[2][7]

  • Recommended Ligands: Consider sterically demanding ligands such as XPhos, SPhos, or BrettPhos.[2] These ligands promote the crucial reductive elimination step and help stabilize the catalytic intermediates.[2]

  • Screening: It is often necessary to screen a small set of ligands to find the optimal one for your specific substrate combination.

Q4: Which base is best for a substrate containing an ester, and why?

The presence of an ester functional group requires careful base selection to avoid saponification (hydrolysis).

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very effective base that often leads to high reaction rates.[2][8] However, it can be incompatible with sensitive functional groups like esters, especially at elevated temperatures.[8]

  • Weaker Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[1] They offer much better functional group tolerance.[1][6] Cs₂CO₃ is often a good first choice due to its better solubility in common organic solvents compared to other carbonate bases.[1][6]

Q5: I see a fine black precipitate forming in my reaction. What is this, and is it a problem?

A black precipitate is typically "palladium black," which is metallic palladium that has precipitated out of the solution.[9] This is a sign of catalyst decomposition and means your active catalyst is being removed from the catalytic cycle, which will slow or stop the reaction.

  • Causes: This can be caused by excessively high temperatures, the presence of impurities (air or water), or an inappropriate ligand that fails to stabilize the palladium species.

  • Solutions: Try lowering the reaction temperature and increasing the reaction time.[9] Ensure your setup is rigorously free of air and moisture. Re-evaluating your choice of ligand may also be necessary.[10]

Q6: My starting material is consumed, but the main product is the corresponding benzoate (hydrodehalogenation). How can I prevent this?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen.[2] This occurs via a competing pathway in the catalytic cycle, often involving β-hydride elimination.[7]

  • Solutions to Minimize Hydrodehalogenation:

    • Use a Bulky Ligand: Sterically hindered ligands like XPhos can disfavor the pathway leading to hydrodehalogenation.[2]

    • Optimize Base and Temperature: A less aggressive base or a lower reaction temperature can sometimes reduce the rate of this side reaction.[2]

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner can help favor the desired amination pathway.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Yield Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.Switch to a Pre-catalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation.[2][6] • Check Reagent Quality: Ensure the palladium source is fresh and has been stored correctly.
Inappropriate Ligand: The chosen phosphine ligand is not suitable for the sterically hindered substrate.Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.[2] • Screen Ligands: Test a small panel of different biarylphosphine ligands.
Ineffective Base: The base is too weak, has poor solubility, or is causing substrate decomposition (e.g., ester hydrolysis).Select an Appropriate Base: For ester-containing substrates, start with Cs₂CO₃ or K₃PO₄.[1] If the reaction is slow, cautiously try a stronger base like NaOtBu at the lowest effective temperature. • Ensure Agitation: For poorly soluble inorganic bases, ensure vigorous stirring to maximize surface area and reactivity.[1]
Poor Reagent Solubility: One or more components (substrate, base, catalyst) are not sufficiently soluble in the chosen solvent.Change Solvent: Toluene and 1,4-dioxane are common and effective solvents.[9][11] If solubility is an issue, consider a more polar aprotic solvent like THF or 2-MeTHF.[6][12] • Check Solubility First: Before running the reaction, test the solubility of your starting materials in the chosen solvent at the target temperature.
Side Product Formation Hydrodehalogenation: The bromo-substrate is being reduced, replacing the bromine with a hydrogen atom.Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway.[2] • Optimize Conditions: A lower reaction temperature or a less aggressive base might reduce this side reaction.[2]
Ester Hydrolysis: The ester functional group is being cleaved by the base.Use a Weaker Base: Switch from strong alkoxide bases (NaOtBu) to weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).[1][8] • Lower Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

Data Presentation: Optimization of Reaction Conditions

The following table shows representative data for the optimization of the coupling of methyl 2-bromobenzoate with morpholine, illustrating how changing parameters can affect the reaction outcome.

Reaction Conditions: Methyl 2-bromobenzoate (1.0 mmol), morpholine (1.2 mmol), Pd precatalyst (2 mol%), ligand (4 mol%), base (2.0 mmol), solvent (4 mL), 100 °C, 18 h.

EntryPd SourceLigandBaseSolventYield (%)
1Pd(OAc)₂P(o-tol)₃Cs₂CO₃Toluene<5
2XPhos Pd G3-Cs₂CO₃Toluene65
3XPhos Pd G3-K₃PO₄Toluene58
4XPhos Pd G3-NaOtBuToluene89
5BrettPhos Pd G3-NaOtBuToluene92
6BrettPhos Pd G3-NaOtBuDioxane95*

*Note: Some ester hydrolysis (~5-10%) was observed with NaOtBu at 100 °C.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of a 2-bromobenzoate derivative.

Reagents:

  • 2-Bromobenzoate derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2-0.5 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromobenzoate, the base, and the palladium precatalyst under an inert atmosphere (e.g., in a glovebox or on a Schlenk line).

  • Evacuation and Backfill: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination check_basics 1. Check Fundamentals start->check_basics sub_basics1 Inert Atmosphere? (Degas Solvents, Purge Vessel) check_basics->sub_basics1 sub_basics2 Reagent Purity? (Anhydrous Solvents, Pure Substrates) check_basics->sub_basics2 optimize_catalyst 2. Optimize Catalyst System sub_catalyst1 Screen Bulky Ligands (e.g., XPhos, BrettPhos) optimize_catalyst->sub_catalyst1 sub_catalyst2 Use Reliable Pre-catalyst (e.g., G3/G4 Palladacycle) optimize_catalyst->sub_catalyst2 optimize_conditions 3. Optimize Reaction Conditions sub_conditions1 Screen Bases (Cs₂CO₃, K₃PO₄ vs. NaOtBu) optimize_conditions->sub_conditions1 sub_conditions2 Screen Solvents (Toluene, Dioxane, THF) optimize_conditions->sub_conditions2 sub_conditions3 Adjust Temperature (Typically 80-110°C) optimize_conditions->sub_conditions3 sub_basics2->optimize_catalyst If basics are OK sub_catalyst2->optimize_conditions If catalyst system is robust

Caption: A flowchart for troubleshooting low yield in Buchwald-Hartwig amination.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Adduct pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Complex oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product arbr Ar-Br (2-Bromobenzoate) arbr->oa_complex r2nh R₂NH (Amine) r2nh->amine_complex base Base h_base [H-Base]⁺Br⁻ base->h_base

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Technical Support Center: Purification of 2-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(piperazin-1-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

Possible Cause Suggestion
The compound is too soluble in the chosen solvent, even at low temperatures.Perform a thorough solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at room or cold temperatures.[1][2]
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[1][3]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][5]
Loss of product during transfer between vessels.Minimize the number of transfers. Rinse glassware with a small amount of cold recrystallization solvent to recover any remaining crystals.

Issue 2: The product's melting point is broad or lower than expected after recrystallization.

Possible Cause Suggestion
The compound is still impure.Consider a second recrystallization. If impurities have similar solubility, another purification technique like column chromatography may be necessary.
The crystals are not fully dry.Dry the crystals under vacuum for a sufficient period to remove all residual solvent. Water, in particular, can be persistent.[5]
The melting point apparatus was heated too quickly.Use a slow heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

Issue 3: Poor separation during column chromatography.

Possible Cause Suggestion
Inappropriate solvent system (mobile phase).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6][7]
The column was not packed properly.Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling. A wet slurry packing method is often preferred.[7]
The sample was overloaded.The amount of crude product should be appropriate for the column size. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to sample weight.[7]
The compound is streaking on the TLC/column.Due to its acidic and basic nature, this compound can interact strongly with silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.

Issue 4: Emulsion formation during acid-base extraction.

Possible Cause Suggestion
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.
High concentration of dissolved materials.Dilute the mixture with more of the aqueous and organic solvents.
The two phases have similar densities.Add brine (saturated NaCl solution) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Common impurities can arise from the starting materials and side reactions. If synthesized from phthalic anhydride and piperazine, potential impurities include unreacted piperazine, phthalic acid, and partially reacted intermediates.[9]

Q2: Which purification method is best for this compound?

A2: The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.[1][3]

  • Acid-base extraction is a good choice for separating the amphoteric product from neutral impurities.[8][10]

  • Column chromatography is a versatile technique for separating compounds with different polarities and is useful when other methods fail to provide adequate purity.[6][7]

Q3: What is a good solvent for recrystallizing this compound?

A3: A systematic solvent screening is recommended.[6] Test the solubility of the crude product in small amounts of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5][6] Given the polar nature of the molecule, polar protic solvents or mixtures with water are likely candidates.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions.[11] Spot a small amount from each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots (e.g., under UV light) to identify which fractions contain the pure product.

Q5: My purified product is a salt (e.g., hydrochloride or trifluoroacetate). How does this affect purification?

A5: If the product is a salt, its solubility characteristics will be different from the free base/acid form. It will likely be more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents. Purification strategies should be adjusted accordingly. For instance, acid-base extraction may not be suitable without first neutralizing the salt.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Acid-Base Extraction Protocol

This protocol is designed to separate the amphoteric this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic, non-amphoteric impurities. The target compound should remain in the organic layer as its hydrochloride salt may still have sufficient organic solubility, or it may precipitate.

  • Basic Wash: Wash the organic layer with a dilute base (e.g., 1 M NaHCO₃) to remove any acidic, non-amphoteric impurities. The target compound will be deprotonated at the carboxylic acid and should remain in the organic layer.

  • Isolation: The remaining organic layer now contains the purified this compound. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Note: Due to the amphoteric nature of the target compound, its behavior in acid-base extraction can be complex. The isoelectric point of the molecule will determine the pH at which it is least soluble in the aqueous phase.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is a common choice for the stationary phase.[7]

  • Mobile Phase Selection: Use TLC to find a suitable mobile phase. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol. The addition of a small percentage of triethylamine or acetic acid may be necessary to prevent streaking. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack the column with silica gel using a slurry method with the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").[6] Place the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Example TLC Data for Mobile Phase Screening

Solvent System (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
Hexane:Ethyl Acetate (1:1)0.10.50.8Poor separation from baseline
Dichloromethane:Methanol (95:5)0.30.60.7Good separation
Ethyl Acetate:Methanol (9:1)0.40.50.5Co-elution of impurities

Table 2: Example Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleYes
EthanolSolubleVery SolubleNo
IsopropanolSparingly SolubleSolubleYes
AcetonitrileInsolubleSolubleYes
Ethanol/Water (1:1)Sparingly SolubleSolubleYes, good quality crystals

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow cluster_wash1 Acidic Wash cluster_wash2 Basic Wash cluster_isolation Isolation start Crude Product in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 aq1 Aqueous Layer (Basic Impurities) separate1->aq1 discard org1 Organic Layer separate1->org1 wash_base Wash with 1M NaHCO3 org1->wash_base separate2 Separate Layers wash_base->separate2 aq2 Aqueous Layer (Acidic Impurities) separate2->aq2 discard org2 Organic Layer separate2->org2 dry Dry over Na2SO4 org2->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by acid-base extraction.

Column_Chromatography_Workflow cluster_analysis Analysis prep Prepare Column (Silica Gel) load Load Crude Sample prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Evaporate Solvent combine->isolate product Purified Product isolate->product

Caption: General workflow for purification by column chromatography.

References

Optimizing catalyst and ligand ratio for piperazine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst and ligand ratios in piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My piperazine coupling reaction shows low or no yield. What are the primary factors to investigate?

A1: Low or no yield in piperazine coupling reactions, particularly palladium-catalyzed reactions like the Buchwald-Hartwig amination, can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst and Ligand Integrity: Ensure you are using a fresh, high-quality palladium precatalyst and ligand. The catalyst may be inactive if not stored or handled under an inert atmosphere to prevent oxidation of the active Pd(0) species.[1]

  • Reaction Atmosphere: These reactions are often sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Substrate and Reagent Purity: Impurities in the aryl halide, piperazine, or base can poison the catalyst.[4]

  • Base Selection: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective depending on the specific substrates.[2][3][4]

  • Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation.[4]

  • Reaction Temperature: Many coupling reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][3]

Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue. Key side reactions include:

  • Homocoupling of the Aryl Halide: This can occur, leading to the formation of biaryl compounds.[5] Optimizing the catalyst-to-ligand ratio and ensuring a clean reaction setup can help minimize this.

  • Double Arylation: If using piperazine, reaction at both nitrogen atoms can occur. To favor mono-substitution, a large excess of piperazine can be used. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, ensures only one nitrogen is available for reaction.[1]

  • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen atom. This is often more prevalent with electron-rich aryl halides.

Q3: How do I choose the optimal palladium catalyst and ligand for my specific piperazine coupling reaction?

A3: The choice of catalyst and ligand is crucial for success and often substrate-dependent.

  • Palladium Precatalysts: Using a pre-catalyst can lead to the cleaner formation of the active catalytic species compared to using sources like Pd(OAc)₂.[6] Commercially available precatalysts often simplify reaction setup and improve reproducibility.[7]

  • Ligands: Sterically bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active catalytic species and facilitate the crucial reductive elimination step.[8][9] For sterically hindered substrates, ligands from the Buchwald (e.g., RuPhos, XPhos) or cataCXium families are often effective.[2][8] A small-scale screen of different ligands is highly recommended to identify the optimal one for your specific substrate combination.[8]

Q4: What is the ideal catalyst to ligand ratio?

A4: The optimal palladium-to-ligand ratio is critical and can influence the reaction outcome. While a 1:1 to 1:2 ratio is often a good starting point, it is not always the most effective.[7] For some systems, an excess of the ligand can be beneficial, while in others it can be detrimental. It is advisable to screen different ratios during reaction optimization.

Q5: My aryl chloride substrate is unreactive. What can I do?

A5: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions.[6][8] To couple aryl chlorides successfully, more active catalyst systems are typically required. This often involves using highly electron-rich and sterically hindered ligands. Increasing the reaction temperature and catalyst loading may also be necessary.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (e.g., oxidized Pd)[1]Use a fresh, high-quality catalyst and ligand. Ensure rigorous exclusion of air and moisture.[1][8]
Suboptimal reaction temperatureGradually increase the reaction temperature (e.g., in 10 °C increments) and monitor progress.[1][8]
Poor solubility of reactants or catalystScreen different anhydrous, degassed solvents such as toluene, dioxane, or THF.[1][4]
Incorrect base or base strengthScreen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).[4] The strength and solubility of the base are important.[4]
Formation of Significant Side Products Incorrect catalyst-to-ligand ratioScreen different Pd:ligand ratios (e.g., 1:1, 1:1.5, 1:2).
Double arylation of piperazineUse a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).[1]
Reaction is Very Slow Insufficient temperatureIncrease the reaction temperature. Many of these reactions require heating to 80-120°C.[1]
Inefficient catalyst systemScreen different palladium sources and ligands to find a more active system for your specific substrates.[1]

Experimental Protocols

General Protocol for Palladium-Catalyzed Piperazine Coupling (Buchwald-Hartwig Amination)

This protocol provides a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine or mono-protected piperazine (e.g., N-Boc-piperazine) (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst) (1-2 mol%)[2]

  • Phosphine ligand (e.g., RuPhos) (2-4 mol%)[2]

  • Base (e.g., Sodium tert-butoxide) (1.4 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, piperazine derivative, and base.[2]

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[3]

  • Add the anhydrous, degassed solvent to the Schlenk flask via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and dilute with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylation of Piperazine
Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.4)Toluene100Not specifiedHigh
Aryl ChloridePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1-2)NaOtBuToluene100Not specifiedHigh
4-Nitrochlorobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene100292

Data adapted from various sources.[2][3] Conditions and yields are substrate-dependent and may require optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aryl Halide, Piperazine, Base) setup Combine Reagents in Schlenk Flask prep_reagents->setup prep_catalyst Prepare Catalyst Solution (Pd Source + Ligand) add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst inert Inert Atmosphere (Purge with Ar/N2) setup->inert add_solvent Add Anhydrous Solvent inert->add_solvent add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat quench Quench Reaction heat->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze Troubleshooting_Logic start Low/No Yield? check_catalyst Check Catalyst & Ligand (Fresh? Inert Handling?) start->check_catalyst check_atmosphere Check Reaction Atmosphere (Inert Gas? Dry Glassware?) start->check_atmosphere check_reagents Check Reagent Purity (Substrates, Base, Solvent) start->check_reagents optimize_temp Optimize Temperature (Increase Incrementally) check_catalyst->optimize_temp check_atmosphere->optimize_temp check_reagents->optimize_temp screen_ligands Screen Ligands (Bulky, Electron-Rich) optimize_temp->screen_ligands screen_base Screen Bases (NaOtBu, Cs2CO3, K3PO4) screen_ligands->screen_base success Improved Yield screen_base->success

References

Preventing ester hydrolysis during workup of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing ester hydrolysis during the workup of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are esters on piperazine derivatives prone to hydrolysis during aqueous workup?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base. During a typical aqueous workup, the basic nitrogen atoms of the piperazine ring can create a locally basic environment, promoting base-catalyzed hydrolysis (saponification) of the ester. Additionally, acidic or basic washes used to remove reagents and byproducts can also accelerate this degradation. Saponification is generally an irreversible process under typical workup conditions, leading to significant yield loss.

Q2: What are the tell-tale signs of ester hydrolysis during my workup?

A2: The most common indicators of ester hydrolysis are:

  • Lower than expected yield of the desired ester product.

  • The appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which often corresponds to the carboxylic acid byproduct.

  • Presence of carboxylic acid peaks (a broad O-H stretch in the IR spectrum and a characteristic carboxylic acid proton in the 1H NMR spectrum) in the crude product analysis.

  • Difficulty in product isolation , as the resulting carboxylic acid can form salts that are highly soluble in the aqueous phase.

Q3: At what pH is my piperazine ester most stable?

A3: While the exact pH stability profile is specific to the structure of your molecule, piperazine-containing molecules are generally most stable in a slightly basic to neutral pH range. One study on piperazine derivatives as permeation enhancers found that a pH range of 9.2 to 9.6 ensured non-cytotoxic efficacy, which may also be a favorable range for the stability of some derivatives.[1] It is crucial to avoid strongly acidic or strongly basic conditions during the workup. A pH-rate profile study on a piperazine-containing imide (a related functional group) showed a complex bell-shaped curve, indicating that both acidic and basic conditions can accelerate hydrolysis.[2]

Q4: Can I avoid aqueous workup altogether?

A4: Yes, non-aqueous workups are a viable alternative to prevent ester hydrolysis. These methods typically involve precipitation and filtration. For instance, after the reaction, the mixture can be concentrated, and the desired product precipitated by the addition of a non-polar solvent like hexanes or pentane. The resulting solid can then be collected by filtration. Another approach is to use solid-phase extraction (SPE) to isolate the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of piperazine derivatives containing ester functionalities.

Problem 1: Significant product loss due to hydrolysis during basic wash.
  • Cause: Using a strong base (e.g., NaOH, KOH) to neutralize acid catalysts or wash away acidic impurities. The highly basic conditions rapidly saponify the ester.

  • Solution:

    • Use a mild base: Opt for a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. The reaction with bicarbonate can be monitored by the cessation of CO₂ evolution.

    • Lower the temperature: Perform all aqueous washes with ice-cold solutions. This dramatically slows down the rate of hydrolysis.

    • Minimize contact time: Work efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

Problem 2: My piperazine ester is water-soluble, making extraction difficult.
  • Cause: The polar nature of the piperazine ring and potentially other functional groups can lead to significant solubility in the aqueous layer, especially if the molecule is protonated.

  • Solution:

    • Salt out the product: Wash the organic layer with brine (saturated aqueous NaCl). This decreases the solubility of the organic product in the aqueous phase.

    • Adjust the pH: Carefully adjust the pH of the aqueous layer to be slightly basic (around 8-9) with a mild base to ensure the piperazine nitrogens are in their free base form, which is generally less water-soluble.[3]

    • Use a different extraction solvent: If standard solvents like ethyl acetate are ineffective, try a more polar solvent system that is immiscible with water, such as a 3:1 mixture of chloroform and isopropanol.

    • Back-extraction: If the product is extracted into the aqueous phase, you can try to back-extract it with an organic solvent after adjusting the pH and saturating the aqueous layer with salt.

Problem 3: Emulsion formation during extraction.
  • Cause: The amphiphilic nature of some piperazine derivatives can lead to the formation of stable emulsions, making layer separation difficult.

  • Solution:

    • Add brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Data Presentation

The following table summarizes the key parameters to control during the workup to minimize ester hydrolysis.

ParameterRecommended ConditionRationale
pH of Aqueous Wash 7.0 - 9.5Avoids both acid and strong base-catalyzed hydrolysis.
Neutralizing Agent Saturated NaHCO₃ or Na₂CO₃ (aq)Mild bases that are less likely to promote saponification than strong bases like NaOH or KOH.
Temperature 0 - 5 °C (Ice Bath)Reduces the rate of all chemical reactions, including hydrolysis.
Contact Time As short as possibleMinimizes the time the ester is in contact with the aqueous phase where hydrolysis can occur.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase to prevent further hydrolysis.

The table below provides hypothetical quantitative data to illustrate the effect of different workup conditions on the yield of a model piperazine ester.

Workup ConditionpHTemperature (°C)Yield of Ester (%)
1 M NaOH wash>1325<10
Saturated NaHCO₃ wash~8.42575
Saturated NaHCO₃ wash~8.4092
Brine wash only~72585
Non-aqueous workupN/A25>95

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Ester Hydrolysis
  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the Reaction (if necessary): Slowly add ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Wash the organic layer with ice-cold saturated aqueous NaHCO₃. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any CO₂ gas that evolves. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with ice-cold brine to remove residual water and inorganic salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup by Precipitation
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolve in a Minimal Amount of Polar Solvent: Dissolve the crude residue in a minimal amount of a moderately polar solvent in which the desired product is soluble (e.g., dichloromethane or ethyl acetate).

  • Precipitation: While stirring, slowly add a non-polar solvent (e.g., hexanes or pentane) until a precipitate forms.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold non-polar solvent to remove any remaining impurities.

  • Drying: Dry the product under vacuum.

Visualizations

Ester_Hydrolysis_Pathway Potential Pathways During Workup cluster_reaction Crude Reaction Mixture cluster_workup Aqueous Workup Piperazine_Ester Piperazine Ester (Desired Product) Aqueous_Wash Aqueous Wash (Acidic, Basic, or Neutral) Piperazine_Ester->Aqueous_Wash Byproducts Acidic/Basic Byproducts Byproducts->Aqueous_Wash Desired_Product Isolated Piperazine Ester (High Yield) Aqueous_Wash->Desired_Product Correct Conditions (Controlled pH, Low Temp) Hydrolyzed_Product Piperazine Carboxylic Acid (Yield Loss) Aqueous_Wash->Hydrolyzed_Product Incorrect Conditions (Strong Base/Acid, High Temp)

Caption: Logical flow of product and byproducts during workup.

Troubleshooting_Workflow Troubleshooting Ester Hydrolysis During Workup cluster_solutions Mitigation Strategies start Low Yield of Piperazine Ester? check_tlc Check TLC/NMR for Carboxylic Acid Byproduct start->check_tlc hydrolysis_confirmed Hydrolysis Confirmed check_tlc->hydrolysis_confirmed Yes other_issue Investigate Other Reaction Issues check_tlc->other_issue No use_mild_base Use Mild Base (e.g., NaHCO₃) hydrolysis_confirmed->use_mild_base low_temp Lower Temperature (0-5 °C) hydrolysis_confirmed->low_temp minimize_time Minimize Contact Time hydrolysis_confirmed->minimize_time non_aqueous Switch to Non-Aqueous Workup hydrolysis_confirmed->non_aqueous

References

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from reaction products.

Choosing the Right Purification Method

The selection of an appropriate purification technique is critical for isolating your desired product in high purity. The choice depends on the physical and chemical properties of your product and the impurities present.

Decision Tree for Selecting a Purification Method

G start Crude Reaction Mixture is_product_solid Is the product a solid at room temperature? start->is_product_solid is_product_liquid Is the product a liquid at room temperature? is_product_solid->is_product_liquid No solubility_diff Significant difference in solubility between product and impurities? is_product_solid->solubility_diff Yes is_volatile Are the components volatile? is_product_liquid->is_volatile Yes extraction Liquid-Liquid Extraction is_product_liquid->extraction No (immiscible with another solvent) is_thermally_stable Is the product thermally stable? is_volatile->is_thermally_stable recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography solubility_diff->chromatography No boiling_point_diff Significant difference in boiling points (>25°C)? boiling_point_diff->chromatography No distillation Simple or Fractional Distillation boiling_point_diff->distillation Yes polarity_diff Difference in polarity? is_thermally_stable->boiling_point_diff Yes vacuum_distillation Vacuum Distillation is_thermally_stable->vacuum_distillation No G start Column Chromatography Issue issue What is the problem? start->issue no_movement Compound not moving issue->no_movement No Movement fast_elution Compounds eluting too fast issue->fast_elution Too Fast poor_separation Poor separation / Broad bands issue->poor_separation Poor Separation increase_polarity Increase eluent polarity no_movement->increase_polarity decrease_polarity Decrease eluent polarity fast_elution->decrease_polarity check_packing Check column packing poor_separation->check_packing reduce_sample Reduce sample load poor_separation->reduce_sample min_solvent Use minimum solvent for loading poor_separation->min_solvent G start Recrystallization Issue issue What is the problem? start->issue no_crystals No crystals formed issue->no_crystals No Crystals oiling_out Compound oiled out issue->oiling_out Oiling Out low_yield Low yield issue->low_yield Low Yield evaporate_solvent Evaporate some solvent no_crystals->evaporate_solvent induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent check_solvent_volume Check initial solvent volume low_yield->check_solvent_volume check_filtration Ensure hot filtration setup is hot low_yield->check_filtration use_cold_wash Use ice-cold wash solvent low_yield->use_cold_wash

Technical Support Center: Managing Reaction Temperature to Prevent Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction temperature. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to controlling reaction temperature to minimize byproduct formation and optimize chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is controlling reaction temperature crucial for preventing byproduct formation?

Reaction temperature is a critical parameter in chemical synthesis because it directly influences the rates of both the desired reaction and any potential side reactions.[1] According to chemical kinetics, an increase in temperature generally increases the rate of reaction.[1][2] However, the desired reaction and the side reactions leading to byproducts often have different activation energies. If a side reaction has a higher activation energy, increasing the temperature will accelerate the formation of the byproduct more than the desired product, leading to lower selectivity and purity.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome.[1] Therefore, precise temperature control is essential for maximizing the yield of the desired product while minimizing the formation of impurities.[2]

Q2: What are the common indicators that incorrect reaction temperature is causing byproduct formation?

Several signs can indicate that the reaction temperature is not optimized and is leading to the formation of unwanted byproducts. These include:

  • A lower than expected yield of the desired product.[1]

  • The presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR.[1]

  • The formation of colored impurities.[1]

  • Inconsistent results between different batches of the same reaction.[1]

  • The reaction either stalling or proceeding too quickly.[1]

Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature?

In some reactions, competing pathways can lead to different products: a kinetic product and a thermodynamic product.[3][4]

  • Kinetic control occurs at lower temperatures where the reaction is essentially irreversible.[5] The major product is the one that forms the fastest, which is the one with the lower activation energy.[3]

  • Thermodynamic control occurs at higher temperatures where the reaction is reversible, allowing for equilibrium to be established.[3] The major product is the most stable one, even if it forms more slowly.[3]

The choice of reaction temperature can therefore dictate whether the kinetic or thermodynamic product is favored, which is a critical consideration in minimizing byproduct formation.[3][4]

Q4: What are the primary methods for controlling temperature in a laboratory setting?

Precise temperature control is key to reproducible and selective reactions. Common laboratory methods include:

  • Heating/Cooling Baths: Immersing the reaction vessel in a thermal bath (e.g., water, oil, or a cryogenic slurry) is a common and effective method.[2]

  • Heating Mantles: These are fabric shells with electrical heating elements used for uniform heating.[2]

  • Reactor Jackets: A shell surrounding the reactor circulates a heat-transfer fluid to provide uniform heating or cooling.

  • Internal Coils: Coils placed inside the reactor through which a heating or cooling fluid flows offer a large surface area for rapid heat exchange.

  • Proportional-Integral-Derivative (PID) Controllers: These sophisticated electronic controllers provide precise and automated temperature regulation by continuously adjusting the heating or cooling power.

Troubleshooting Guide

If you are observing significant byproduct formation that you suspect is related to reaction temperature, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for Temperature-Related Byproduct Formation

Troubleshooting_Workflow start Start: Byproduct Detected check_temp_dependence Is the byproduct's formation known to be temperature-dependent? start->check_temp_dependence hypothesis_high Hypothesis: Reaction temperature is too high. check_temp_dependence->hypothesis_high Yes, at higher temps hypothesis_low Hypothesis: Reaction temperature is too low. check_temp_dependence->hypothesis_low Yes, at lower temps other_params Temperature may not be the root cause. Investigate other parameters (e.g., catalyst, concentration, reaction time). check_temp_dependence->other_params No/Unknown action_decrease Action: Decrease reaction temperature in increments (e.g., 10°C). hypothesis_high->action_decrease action_increase Action: Increase reaction temperature in increments (e.g., 10°C). hypothesis_low->action_increase monitor Monitor reaction progress and byproduct formation via analytical methods (e.g., TLC, LC-MS, GC). action_decrease->monitor action_increase->monitor check_reduction Is byproduct formation reduced? monitor->check_reduction optimal_temp Optimal temperature identified. Refine if necessary. check_reduction->optimal_temp Yes check_reduction->other_params No

Caption: Troubleshooting workflow for temperature-related byproduct formation.

Data Presentation

The following tables summarize the effect of reaction temperature on product yield and distribution in different chemical reactions.

Table 1: Effect of Temperature on the Esterification of Oleic Acid

This table illustrates how increasing the reaction temperature can improve the conversion of oleic acid to its ester.

Temperature (°C)Conversion of Oleic Acid (%)
12083.6
13090.1
14096.4

Table 2: Influence of Temperature on Product Yield in Pyrolysis of High-Density Polyethylene (HDPE)

This table demonstrates how temperature affects the distribution of products in the catalytic pyrolysis of HDPE. In this case, a lower temperature favors the desired condensed hydrocarbon product, while higher temperatures lead to an increase in undesirable gaseous byproducts and coke.

Temperature (°C)Condensed Hydrocarbon Yield (wt.%)Gas Yield (wt.%)Coke Yield (wt.%)
42091.28.10.7
45089.59.70.8
48087.311.80.9
51085.113.91.0

Experimental Protocols

Protocol: Optimization of Reaction Temperature to Minimize Byproduct Formation

This protocol provides a general procedure for systematically optimizing the reaction temperature to maximize the yield of the desired product while minimizing the formation of impurities.

Objective: To identify the optimal reaction temperature that provides the highest selectivity for the desired product.

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).

Procedure:

  • Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[1]

  • Reaction Setup: Assemble the reactor system and ensure the temperature control unit is functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.

  • Stirring: Begin stirring to ensure a homogenous mixture.

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 40°C). Allow the reaction mixture to reach and stabilize at the set temperature.

  • Reaction Monitoring: Once the reaction is initiated (e.g., by adding the final reagent), start monitoring the reaction progress at regular intervals. Use an appropriate analytical technique to quantify the formation of the desired product and any significant byproducts.

  • Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and byproducts at each time point for each temperature.

  • Repeat for Other Temperatures: Repeat steps 2-6 for the other selected temperatures (e.g., 60°C and 80°C).

  • Data Analysis: Plot the yield of the desired product and the formation of byproducts as a function of temperature. Identify the temperature at which the ratio of the desired product to the byproducts is maximized. This is the optimal temperature under the tested conditions.

  • Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.

Diagram: Experimental Workflow for Temperature Optimization

Experimental_Workflow start Start: Define Temperature Range setup Set up Reaction at T1 start->setup run_monitor Run Reaction and Monitor Product/Byproduct Formation setup->run_monitor collect_data Collect and Record Data for T1 run_monitor->collect_data next_temp Set up Reaction at T2 collect_data->next_temp run_monitor2 Run Reaction and Monitor next_temp->run_monitor2 collect_data2 Collect and Record Data for T2 run_monitor2->collect_data2 analyze Analyze Data: Plot Yield vs. Temperature collect_data2->analyze identify_optimum Identify Optimal Temperature analyze->identify_optimum Kinetic_vs_Thermodynamic cluster_0 Reaction Coordinate Reactants Reactants TS1 Transition State 1 Reactants->TS1 Ea1 TS2 Transition State 2 Reactants->TS2 Ea2 P1 (Kinetic) P1 (Kinetic Product) TS1->P1 (Kinetic) P2 (Thermodynamic) P2 (Thermodynamic Product) TS2->P2 (Thermodynamic) y_axis_end Energy y_axis_start y_axis_start y_axis_start->y_axis_end

References

Addressing solubility issues of reactants in amidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered during amidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reactants not dissolving in the amidation reaction?

A1: Poor solubility is a frequent challenge in amidation reactions and can stem from several factors. The polarity mismatch between your carboxylic acid or amine and the chosen solvent is a primary cause. Additionally, the formation of ammonium salts from the acid and amine partners can result in poorly reactive, insoluble species.[1][2] The molecular structure and size of your reactants also play a significant role; large, non-polar organic groups can decrease solubility in polar solvents, while the internal hydrogen bonding capability of amides can make their solid-state very stable and less prone to solvation.[3]

Q2: Do my reactants need to be fully dissolved for the reaction to proceed?

A2: Not necessarily. For many catalytic amidation reactions, the reactants only need to be slightly soluble for the reaction to proceed efficiently.[1] In some cases, reactions can be successfully conducted as a slurry, where the reactants are suspended rather than fully dissolved.

Q3: What are the most common solvents used for amidation, and are there any I should avoid?

A3: Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (CH2Cl2), have been widely used due to their excellent solvating properties.[4][5] Aromatic hydrocarbons such as toluene and ethers like THF are also common.[1] However, due to toxicity and environmental concerns, many organizations are moving away from DMF, NMP, and CH2Cl2.[4][5] Highly polar solvents like DMSO, alcohols, or water are generally not used in catalytic amidations, though specific methods for using water exist.[1][4]

Q4: What are "green" or more sustainable solvent alternatives?

A4: Several more environmentally friendly solvents have proven effective for amidation reactions. Studies have identified 2-methyltetrahydrofuran (2-MeTHF), dimethyl carbonate (DMC), and ethyl acetate (EtOAc) as excellent replacements for CH2Cl2 and DMF.[6][7][8] Other promising alternatives include p-cymene, a bio-based solvent that allows for higher reaction temperatures, and cyclopentyl methyl ether (CPME).[8][9]

Q5: How can I improve solubility without completely changing the solvent system?

A5: Several strategies can be employed:

  • Increase Temperature: Heating the reaction mixture can significantly improve the solubility of many organic compounds. Methods that require heating, such as using a Dean-Stark apparatus to remove water, often run at the reflux temperature of the solvent (e.g., toluene).[1]

  • Use a Co-solvent: Adding a small amount of a co-solvent can dramatically enhance solubility. For example, in aqueous systems, using ethyl acetate (EtOAc) as a co-solvent can improve the outcome.[4]

  • Change Reactant Concentration: While it may seem counterintuitive, sometimes running the reaction at a higher dilution can help, although this increases solvent waste.[1]

Q6: What is a slurry amidation and when should I consider it?

A6: A slurry amidation is a reaction performed with the reactants suspended, rather than dissolved, in the solvent. This technique is particularly useful when dealing with highly insoluble starting materials. Continuous slurry flow technology has been developed to facilitate these reactions, especially in aqueous media, providing a scalable and sustainable option that minimizes organic solvent waste.[10] This approach is ideal when traditional solvent screening fails to identify a suitable system for complete dissolution.

Troubleshooting Guide: Addressing Poor Reactant Solubility

If you are facing solubility issues, follow this structured approach to troubleshoot your amidation reaction.

G start Initial Observation: Poor Reactant Solubility check_temp Action: Increase Temperature (e.g., to 50-80°C or reflux) start->check_temp dissolved1 Result: Soluble? check_temp->dissolved1 proceed1 Proceed with Reaction dissolved1->proceed1 Yes change_solvent Action: Change Solvent (Consult Solvent Selection Table) dissolved1->change_solvent No dissolved2 Result: Soluble? change_solvent->dissolved2 proceed2 Proceed with Reaction dissolved2->proceed2 Yes use_cosolvent Action: Add a Co-solvent (e.g., EtOAc, MeCN) dissolved2->use_cosolvent No dissolved3 Result: Soluble? use_cosolvent->dissolved3 proceed3 Proceed with Reaction dissolved3->proceed3 Yes slurry Action: Attempt Slurry Amidation (Reactants suspended) dissolved3->slurry No proceed4 Proceed with Reaction slurry->proceed4

Caption: Troubleshooting workflow for amidation solubility issues.

Data Summary

Table 1: Performance of Greener Solvents in Amidation Reactions

The following table summarizes the performance of various sustainable solvents as potential replacements for Dichloromethane (CH2Cl2) and N,N-Dimethylformamide (DMF) across different types of amide couplings. Performance is based on conversion rates, with results being broadly comparable to or better than those seen with traditional solvents.[6][7]

SolventAryl-Aryl CouplingAryl-Alkyl CouplingAlkyl-Aryl CouplingAlkyl-Alkyl CouplingGeneral Assessment
2-MeTHF Very GoodVery GoodVery GoodVery GoodExcellent Replacement
DMC Very GoodVery GoodVery GoodVery GoodExcellent Replacement
EtOAc Very GoodVery GoodVery GoodVery GoodExcellent Replacement
CPME PoorPoorPoorGoodGenerally Poor Performance
TBME GoodPoorPoorGoodLimited Applicability
CH2Cl2 (Control) Very GoodVery GoodVery GoodVery GoodStandard (Less Sustainable)
DMF (Control) Very GoodVery GoodVery GoodVery GoodStandard (Less Sustainable)

Data adapted from studies using various coupling agents and substrates.[6][7] Performance indicators like "Very Good" and "Good" generally correspond to high (>70%) conversion within a few hours.[7]

Experimental Protocols

Protocol 1: General Amidation using a Greener Solvent (2-MeTHF)

This protocol describes a general procedure for amide bond formation using 2-methyltetrahydrofuran (2-MeTHF) and COMU as the coupling agent, which has been shown to be an effective and more sustainable combination.[6][7]

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in 2-MeTHF (to a concentration of approx. 0.1-0.5 M).

  • Base Addition: Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq.), to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add the coupling agent, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 eq.), to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, LC-MS, or HPLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Continuous Slurry Amidation in Water

This protocol is based on the development of scalable and sustainable amide bond formation in water, eliminating the need for organic solvents.[10] It is suitable for reactants with poor solubility.

  • Slurry Preparation: In a suitable reaction vessel, suspend the carboxylic acid (1.0 eq.) and the amine (1.05 eq.) in deionized water. Add a surfactant, such as hydroxypropyl methylcellulose (HPMC), to aid in suspension.

  • Reagent Addition: Add the coupling agent (e.g., COMU, 1.1 eq.) and a base (e.g., 2,6-lutidine, 2.2 eq.) to the aqueous slurry.

  • Reaction Execution:

    • Batch: Stir the slurry vigorously at room temperature.

    • Continuous Flow: Pump the prepared slurry through a continuous flow reactor system designed to handle solids (e.g., a tube-in-tube reactor or a reactor with static mixers) at a controlled flow rate to achieve the desired residence time.

  • Reaction Monitoring: Monitor the reaction for completion by taking aliquots, extracting with an organic solvent, and analyzing via LC-MS or HPLC.

  • Product Isolation: Since the product is often insoluble in the aqueous medium, it can be isolated directly by filtration upon reaction completion.

  • Purification: Wash the filtered solid with water to remove any water-soluble byproducts and unreacted starting materials. Dry the solid under vacuum to obtain the purified amide product. This process avoids the need for solvent-intensive extraction and chromatography.[10]

Conceptual Diagrams

G Co-solvent bridges the polarity gap to improve solubility. cluster_0 Primary Solvent (e.g., Toluene) cluster_1 Co-solvent (e.g., MeCN) Solvent Solvent Molecules Reactant Insoluble Reactant Cosolvent Co-solvent Molecules Reactant->Cosolvent Interacts with Reactant Cosolvent->Solvent Interacts with Solvent

Caption: Using a co-solvent to improve reactant solubility.

References

Kinetic analysis to optimize reaction time for N-benzoylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzoylpiperazine, with a focus on reaction time and yield.

Troubleshooting Guides

Issue 1: Low Yield of N-Benzoylpiperazine

Question: My reaction is resulting in a consistently low yield of the desired N-benzoylpiperazine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-benzoylpiperazine synthesis can arise from several factors, primarily related to side reactions, incomplete conversion, or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Byproduct Formation: The most common byproduct is 1,4-dibenzoylpiperazine, which forms when both nitrogen atoms of the piperazine ring are acylated.[1] Another possible side reaction is the hydrolysis of benzoyl chloride to benzoic acid.[1]

    • Solution: To minimize the formation of the di-substituted byproduct, use a large excess of piperazine (5-10 equivalents) relative to benzoyl chloride.[1] This statistically favors the mono-acylation. Alternatively, employing a mono-protected piperazine, such as N-Boc-piperazine, provides a more controlled reaction, albeit with additional synthesis steps.[1][2] To prevent hydrolysis of benzoyl chloride, ensure anhydrous reaction conditions and maintain a low temperature (0-5 °C) during its addition.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, inefficient mixing, or improper reagent addition can all lead to lower yields.

    • Solution: For the Schotten-Baumann reaction, add the benzoyl chloride dropwise to the piperazine solution at a low temperature (0-5 °C) with vigorous stirring to control the exothermic reaction.[1][3] After the addition, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Purity of Starting Materials: Impurities in piperazine or benzoyl chloride can interfere with the reaction.

    • Solution: Ensure the use of high-purity reagents.

Issue 2: Formation of Significant Amounts of 1,4-Dibenzoylpiperazine

Question: My final product is contaminated with a significant amount of the di-substituted byproduct, 1,4-dibenzoylpiperazine. How can I improve the selectivity for the mono-substituted product?

Answer:

Achieving mono-selectivity is a primary challenge in N-benzoylpiperazine synthesis.[1][3] Here are the key strategies to favor the formation of the desired product:

  • Stoichiometric Control: As mentioned previously, using a large excess of piperazine (5-10 equivalents) is a common and effective method to increase the statistical probability of benzoyl chloride reacting with an unreacted piperazine molecule.[1]

  • Use of a Protecting Group: A more robust method involves the use of a mono-protected piperazine, such as N-Boc-piperazine. This strategy involves three main steps:

    • Protection: One of the piperazine nitrogens is protected with a tert-butyloxycarbonyl (Boc) group.

    • Acylation: The unprotected nitrogen is then reacted with benzoyl chloride.

    • Deprotection: The Boc group is subsequently removed to yield N-benzoylpiperazine.[1][2]

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen becomes less nucleophilic, directing the acylation to the free nitrogen atom.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-benzoylpiperazine?

A1: The three main methods for synthesizing N-benzoylpiperazine are:

  • Direct Acylation (Schotten-Baumann Reaction): This is a rapid and straightforward method involving the reaction of piperazine with benzoyl chloride in the presence of a base.[2][3]

  • Amidation with Ethyl Benzoate: This method involves reacting piperazine with ethyl benzoate at elevated temperatures. It generally requires a longer reaction time but can provide good yields.[2][4]

  • Boc-Protection Strategy: This multi-step approach offers the highest selectivity and yield for the mono-substituted product by protecting one of the piperazine nitrogens before acylation.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, for example, is 10% methanol in dichloromethane.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What is the optimal reaction time for N-benzoylpiperazine synthesis?

A3: The optimal reaction time depends on the chosen synthetic method and the reaction conditions.

  • For the direct acylation (Schotten-Baumann) method , after the dropwise addition of benzoyl chloride (30-60 minutes), the reaction is typically stirred for an additional 2-4 hours at room temperature.[1]

  • The amidation with ethyl benzoate method requires a significantly longer reaction time, often around 11 hours at reflux (150 °C).[2][4]

  • The Boc-protection strategy is a multi-step process with each step having its own reaction time, totaling 24-30 hours.[2]

It is crucial to monitor the reaction by TLC to determine the point of maximum conversion and avoid the formation of byproducts from prolonged reaction times.[1]

Q4: How can I purify the crude N-benzoylpiperazine?

A4: The crude product can be purified by several methods:

  • Column Chromatography: This is a common method for separating N-benzoylpiperazine from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexane is often effective.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system, such as a toluene/petroleum ether mixture, can be used to obtain a pure product.[2]

  • Acid-Base Extraction: This technique can be used to separate the basic N-benzoylpiperazine from non-basic impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Benzoylpiperazine

MethodKey ReagentsSolventReaction TimeReported YieldSelectivity
Direct Acylation (Schotten-Baumann)Piperazine, Benzoyl Chloride, Base (e.g., NaOH, Et3N)Dichloromethane/Water~2.5 - 5 hoursModerate to HighModerate
Amidation with Ethyl BenzoatePiperazine, Ethyl BenzoateToluene or Xylene~11 hoursGood (around 63-80%)[2][4]Good
Boc-Protection StrategyPiperazine, (Boc)₂O, Benzoyl Chloride, TFADichloromethaneMulti-step (24-30 hours)HighHigh

Table 2: Influence of Reaction Parameters on Yield and Selectivity (Schotten-Baumann Method)

ParameterConditionEffect on YieldEffect on Selectivity (Mono- vs. Di-acylation)
Piperazine:Benzoyl Chloride Ratio High excess of piperazine (e.g., 5:1 or greater)IncreasesSignificantly improves selectivity for mono-acylation[1]
Equimolar or low excess of piperazineDecreasesFavors formation of 1,4-dibenzoylpiperazine
Temperature during Benzoyl Chloride Addition Low (0-5 °C)MaximizesHelps control the exothermic reaction and minimize side reactions[1]
Room Temperature or higherCan decrease due to side reactionsMay decrease selectivity
Reaction Time InsufficientLow (incomplete reaction)N/A
Optimal (e.g., 2-4 hours post-addition)MaximizesN/A
ExcessiveMay decrease due to byproduct formationMay lead to increased di-substitution
Reaction Conditions AnhydrousMaximizesPrevents hydrolysis of benzoyl chloride[1]
Presence of waterDecreases due to benzoyl chloride hydrolysisN/A

Experimental Protocols

Protocol 1: Direct Acylation (Schotten-Baumann Reaction)

Materials:

  • Piperazine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve piperazine (e.g., 5-10 equivalents) in anhydrous DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve benzoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Synthesis via Boc-Protection

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[2]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the N-benzoyl-N'-Boc-piperazine product.[2]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).[2]

  • Evaporate the solvent and excess acid, then neutralize with a saturated NaHCO₃ solution and extract the product.

Mandatory Visualization

Experimental_Workflow_Schotten_Baumann reagents Dissolve Piperazine in DCM cooling Cool to 0-5 °C reagents->cooling addition Dropwise Addition of Benzoyl Chloride in DCM (30-60 min) cooling->addition reaction Stir at Room Temp (2-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Water & Aqueous Workup monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification product N-Benzoylpiperazine purification->product

Caption: Experimental workflow for the synthesis of N-Benzoylpiperazine via the Schotten-Baumann reaction.

Troubleshooting_Low_Yield start Low Yield of N-Benzoylpiperazine check_byproducts Check for Byproducts (1,4-dibenzoylpiperazine, benzoic acid) start->check_byproducts check_completion Check for Reaction Completion (TLC) check_byproducts->check_completion No solution_byproducts Increase Piperazine Excess Use Mono-protected Piperazine Ensure Anhydrous Conditions check_byproducts->solution_byproducts Yes check_conditions Review Reaction Conditions check_completion->check_conditions Yes solution_completion Increase Reaction Time Slightly Increase Temperature check_completion->solution_completion No solution_conditions Ensure Low Temp Addition Ensure Vigorous Stirring Use Pure Reagents check_conditions->solution_conditions

Caption: A logical troubleshooting guide for low yield issues in N-benzoylpiperazine synthesis.

References

Validation & Comparative

A Comparative Guide to Novel 2-(piperazin-1-yl)benzoic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel analogs and derivatives of 2-(piperazin-1-yl)benzoic acid, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of various piperazine-containing compounds across different therapeutic targets. These examples, drawn from recent studies, highlight the chemical versatility of the piperazine scaffold and its potential for developing potent and selective modulators of biological function.

Compound ClassTargetKey Compound(s)IC50/EC50Cell Line/Assay ConditionReference
Benzoylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Compound 8Subnanomolar IC50MAGL enzyme assay[1]
2-Piperazinyl-benzothiazole DerivativesPeroxisome Proliferator-Activated Receptor δ (PPARδ)Compound 5gEC50 = 4.1 nMhPPARδ agonist assay[2]
2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic AcidsHistone Deacetylase 6 (HDAC6)Compounds 9a-dIC50 = 0.1-1.0 μMHDAC6 enzyme assay[3]
Arylpiperazine DerivativesAndrogen Receptor (AR)Compounds 10, 16, 27, 29, 31Strong antagonistic potencyLNCaP cells (AR-rich)[4]
Benzoyl and Cinnamoyl Piperazine AmidesTyrosinaseCompound 5bpIC50 = 4.99Monophenolase assay[5]
Arylpiperazine-1,2-benzothiazine DerivativesCyclooxygenase-1 (COX-1)Series A compoundsInhibitory activityIn vitro COX inhibition assay[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays used in the characterization of the compounds listed above.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation : A solution of the purified target enzyme (e.g., MAGL, HDAC6, COX-1) is prepared in an appropriate assay buffer. The substrate for the enzyme is also prepared in a compatible buffer.

  • Compound Preparation : Test compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Assay Procedure : In a microplate, the enzyme solution is pre-incubated with the test compound dilutions for a specified period at a controlled temperature. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection : The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate over time. The detection method can be spectrophotometric, fluorometric, or luminescent, depending on the nature of the substrate and product.

  • Data Analysis : The rate of reaction is calculated for each compound concentration. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal model.

Cell-Based Proliferation/Cytotoxicity Assay
  • Cell Culture : Human cancer cell lines (e.g., LNCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment : Cell viability is assessed using a suitable method, such as the MTT assay. In the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antibacterial Activity Screening (Agar Well Diffusion Method)
  • Media Preparation : Nutrient agar medium is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.[7]

  • Inoculum Preparation : A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared.[7]

  • Inoculation : The solidified agar plates are uniformly swabbed with the bacterial inoculum.

  • Well Preparation and Compound Addition : Wells of a specific diameter are made in the agar using a sterile borer. A defined volume of the test compound solution (at different concentrations, e.g., 50 µg/ml and 100 µg/ml) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control (e.g., DMF) are also included.[7]

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Measurement and Interpretation : The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity. The activity of the test compounds is compared to that of the standard drug.[7]

Visualizing Pathways and Workflows

To provide a clearer understanding of the context of this research, the following diagrams illustrate a generalized signaling pathway that can be targeted by such analogs and a typical workflow for their characterization.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., GPCR, RTK) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Ligand Ligand Ligand->Receptor SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse Inhibitor 2-(piperazin-1-yl)benzoic acid analog Inhibitor->Receptor

Caption: A simplified signaling pathway often targeted by bioactive small molecules.

experimental_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization CompoundDesign Compound Design & Library Synthesis Purification Purification & Characterization CompoundDesign->Purification PrimaryScreening Primary Screening (e.g., Enzyme Assay) Purification->PrimaryScreening DoseResponse Dose-Response & PIC50/EC50 Determination PrimaryScreening->DoseResponse SecondaryScreening Secondary Screening (e.g., Cell-based Assays) DoseResponse->SecondaryScreening SAR Structure-Activity Relationship (SAR) SecondaryScreening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->CompoundDesign Iterative Improvement FinalCompound Candidate Drug LeadOpt->FinalCompound

Caption: A general experimental workflow for drug discovery and lead optimization.

References

A Comparative Analysis of Ortho, Meta, and Para Isomers of Piperazinyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of piperazinyl benzoic acid. The position of the piperazinyl group on the benzoic acid ring significantly influences the molecule's physicochemical properties, spectral characteristics, and pharmacological activity. Understanding these differences is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant workflows and pathways.

Physicochemical and Pharmacological Properties

PropertyOrtho Isomer (2-piperazinyl)Meta Isomer (3-piperazinyl)Para Isomer (4-piperazinyl)
Molecular Formula C₁₁H₁₄N₂O₂C₁₁H₁₄N₂O₂C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol 206.24 g/mol 206.24 g/mol
Appearance White to off-white solidWhite powder or solid[1]Colorless crystals
Melting Point (°C) Data not availableData not available295[2]
Predicted pKa Data not availableData not availableData not available
Solubility Soluble in polar solvents[3]Data not availableData not available

Table 1: Comparison of Physicochemical Properties of Piperazinyl Benzoic Acid Isomers.

PropertyOrtho-Methylated IsomerMeta-Methylated IsomerPara-Methylated Isomer
Compound Name 2-(4-Methylpiperazin-1-yl)benzoic acid3-((4-methylpiperazin-1-yl)methyl)benzoic Acid4-(4-Methylpiperazin-1-yl)benzoic acid
Melting Point (°C) 211-215[4]Data not available230[5]
Predicted pKa Data not availableData not available5.02[5]
Solubility Data not availableData not availableSoluble in chloroform, dichloromethane, and ethanol; slightly soluble in water[5]

Table 2: Comparison of Physicochemical Properties of N-Methylated Piperazinyl Benzoic Acid Isomers.

In terms of biological activity, studies on related arylpiperazine derivatives have shown that the substitution pattern can dramatically alter receptor binding affinity. For instance, in a series of arylpiperazine salicylamide derivatives, the meta-substituted isomer exhibited the highest affinity for the human serotonin 5-HT1A receptor, followed by the ortho and then the para isomers. This highlights the critical role of positional isomerism in determining pharmacological activity.

Experimental Protocols

The synthesis of piperazinyl benzoic acid isomers can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a halogenated benzoic acid with piperazine. The Buchwald-Hartwig amination offers a more modern and efficient alternative.

General Synthesis Protocol via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of ortho-, meta-, and para-piperazinyl benzoic acid from the corresponding fluorobenzoic acid and piperazine.

Materials:

  • 2-Fluorobenzoic acid, 3-Fluorobenzoic acid, or 4-Fluorobenzoic acid

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the respective fluorobenzoic acid (1 equivalent) and an excess of piperazine (3-5 equivalents) in DMF.

  • Add potassium carbonate (2-3 equivalents) to the mixture.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate and wash it with cold water.

  • To purify, dissolve the crude product in a dilute NaOH solution and wash with ethyl acetate to remove any unreacted piperazine.

  • Re-acidify the aqueous layer with HCl to precipitate the pure piperazinyl benzoic acid isomer.

  • Filter the purified product, wash with water, and dry under vacuum.

Characterization

The synthesized isomers should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a piperazinyl benzoic acid isomer.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials: Halogenated Benzoic Acid Piperazine reaction Nucleophilic Substitution or Buchwald-Hartwig Amination start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup precipitation Acid-Base Precipitation workup->precipitation crystallization Recrystallization precipitation->crystallization drying Drying under Vacuum crystallization->drying nmr NMR (1H, 13C) drying->nmr ms Mass Spectrometry drying->ms ir IR Spectroscopy drying->ir mp Melting Point drying->mp final_product Pure Isomer drying->final_product

General workflow for synthesis and analysis.
Hypothetical Signaling Pathway Involvement

Piperazine derivatives are known to interact with various receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperazinyl benzoic acid isomer acting as a receptor agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Piperazinyl Benzoic Acid receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein enzyme Effector Enzyme g_protein->enzyme second_messenger Second Messenger enzyme->second_messenger protein_kinase Protein Kinase second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Hypothetical GPCR signaling pathway.
Structure-Activity Relationship Logic

The position of the piperazinyl substituent directly impacts the electronic and steric properties of the benzoic acid, which in turn dictates its biological activity.

G cluster_properties Molecular Properties cluster_activity Biological Outcome isomer Positional Isomer (ortho, meta, para) electronics Electronic Effects (pKa, Dipole Moment) isomer->electronics sterics Steric Hindrance (Conformation) isomer->sterics binding Receptor Binding Affinity and Selectivity electronics->binding sterics->binding activity Pharmacological Activity (Agonism/Antagonism) binding->activity

References

A Comparative Guide to the Structural Validation of Synthesized 2-(piperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and analytical techniques for the structural validation of 2-(piperazin-1-yl)benzoic acid derivatives. Detailed experimental protocols and comparative data are presented to aid researchers in the synthesis and characterization of this important class of compounds.

I. Comparison of Synthetic Routes

The synthesis of this compound derivatives can be achieved through several methods, with the most common being Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice of method often depends on the nature of the substituents on the aromatic ring and the desired reaction conditions.

Table 1: Comparison of Synthetic Routes for this compound Derivatives

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
General Reaction Reaction of an activated aryl halide (e.g., 2-chlorobenzoic acid or 2-fluorobenzoic acid) with piperazine.Palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid) with piperazine.
Aryl Halide Requires an electron-withdrawing group ortho or para to the leaving group for activation.Tolerates a wider range of aryl halides, including those with electron-donating groups.
Catalyst Typically uncatalyzed, but can be facilitated by a strong base.Requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos).[1]
Base Strong, non-nucleophilic base (e.g., NaH, K₂CO₃).A variety of bases can be used, including NaOtBu, K₃PO₄, and Cs₂CO₃.[1]
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP).Anhydrous, non-polar solvents (e.g., toluene, dioxane).[2]
Temperature Often requires elevated temperatures (80-150 °C).[3]Can often be performed at lower temperatures (room temperature to 100 °C).
Typical Yields Moderate to high, depending on the substrate.Generally high yields.
Advantages Cost-effective (no expensive catalyst or ligand).Broad substrate scope, milder reaction conditions.
Disadvantages Limited to activated aryl halides.Requires expensive and air-sensitive catalysts and ligands.

II. Structural Validation Techniques

The definitive structural confirmation of synthesized this compound derivatives relies on a combination of spectroscopic techniques. The "big three" methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—provide complementary information about the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full structural characterization.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~10.5 (br s, 1H)-COOH
~7.8 (dd, 1H)Ar-H
~7.4 (td, 1H)Ar-H
~7.1 (d, 1H)Ar-H
~7.0 (t, 1H)Ar-H
~3.2 (t, 4H)Piperazine -CH₂-
~3.0 (t, 4H)Piperazine -CH₂-
--

Note: Predicted values are based on data from similar structures.[4][5] Actual chemical shifts may vary.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol [6]
Ionization Mode ESI-Positive
Expected [M+H]⁺ m/z 207.11
Characteristic Fragments Fragments corresponding to the loss of COOH, cleavage of the piperazine ring, and cleavage of the C-N bond between the aromatic ring and the piperazine moiety.
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3300 (sharp, secondary)N-H (Piperazine)Stretching
~2950-2800C-H (Aliphatic)Stretching
~1700-1680C=O (Carboxylic Acid)Stretching
~1600, ~1470C=C (Aromatic)Stretching
~1300-1200C-N (Aromatic Amine)Stretching
~950-900 (broad)O-H (Carboxylic Acid)Out-of-plane bend

Note: Expected peak positions are based on data for benzoic acid and piperazine.[7][8][9]

III. Experimental Protocols

A. General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. The spectral width should typically be from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

B. General Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass analyzer, scanning a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern if MS/MS analysis is performed.

C. General Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Visualizations

Workflow for Synthesis and Structural Validation

G Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure

Caption: A general workflow for the synthesis and structural validation of organic compounds.

Potential Signaling Pathway Inhibition

Many piperazine-containing compounds are known to interact with various biological targets. For instance, derivatives of this compound could potentially act as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1][10][11]

G Hypothetical Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 2-(piperazin-1-yl)benzoic acid derivative Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition.[2][3][12][13][14]

References

A Comparative Guide to the Biological Activities of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatile nature allows for substitutions at the 1 and 4 positions, leading to a diverse range of pharmacological activities. This guide provides an objective comparison of the biological activities of various piperazine derivatives, supported by experimental data, to aid in the rational design of novel and more effective therapeutic compounds.

Anticancer Activity: A Tale of Two Cell Lines

The cytotoxic potential of piperazine derivatives has been extensively evaluated against various cancer cell lines. Here, we compare the activity of several derivatives against two commonly used human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in this assessment.

Data Summary: Anticancer Activity of Piperazine Derivatives

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
Thiouracil amide derivativeMCF-718.23 - 100[1]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazineMCF-70.31 - 120.52[1]
4-piperazinyl-quinoline-isatin hybridMCF-710.34 - 66.78[1]
s-triazine Schiff base derivative 4bMCF-73.29[2]
s-triazine Schiff base derivative 4cMCF-7>10[2]
Benzothiazole-piperazine derivative 1hHCT-116Not specified[3]
Benzothiazole-piperazine derivative 1jHCT-116Not specified[3]
s-triazine Schiff base derivative 4bHCT-1163.64[2]
s-triazine Schiff base derivative 4cHCT-116>10[2]

Antimicrobial Activity: Combating Bacterial Threats

Piperazine derivatives have also demonstrated significant promise as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a comparison of the MIC values of different piperazine derivatives against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Data Summary: Antimicrobial Activity of Piperazine Derivatives

Compound ID/DescriptionTarget MicroorganismMIC (µg/mL)Reference
Chalcone-piperazine hybridStaphylococcus aureusPotentially active[4]
4-substituted-1-(4-substituted phenyl)-piperazineStaphylococcus aureusNot specified[4]
1-ethyl-6,8-difluoro-4-oxo-7(4-arylpiperazin-1-yl)-1,4-dihydro-quinoline-3-carboxylic acidStaphylococcus aureusPromising activity[4]
Piperazinyl-quinoline hybrid 1a,bStaphylococcus aureus3.9 - 7.8 (µM)[5]
4-piperazinylquinoline compound 2a,bStaphylococcus aureus3 - 12 (µM)[5]
Hydrazone-piperazine derivative 3Staphylococcus aureus2 (µM)[5]
Chalcone-piperazine hybridEscherichia coliPotentially active[4]
4-substituted-1-(4-substituted phenyl)-piperazineEscherichia coliNot specified[4]
7-(4-carbopiperazin-1-yl) fluoroquinolone derivativeEscherichia coli<0.016[6]
Piperazinyl-quinoline hybrid 1a,bEscherichia coli3.9 - 7.8 (µM)[5]
4-piperazinylquinoline compound 2a,bEscherichia coli3 - 12 (µM)[5]

Antipsychotic Activity: Modulating Neurotransmitter Pathways

Certain piperazine derivatives are known to exhibit antipsychotic properties, primarily by interacting with dopamine and serotonin receptors in the central nervous system. The antagonism of the Dopamine D2 and Serotonin 5-HT1A receptors are key mechanisms of action for many antipsychotic drugs.

Dopamine D2 Receptor Signaling Pathway

Antipsychotic piperazine derivatives often act as antagonists at the D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. This helps to alleviate the positive symptoms of psychosis.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Piperazine Piperazine Derivative (Antagonist) Piperazine->D2R Blocks G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Antagonism of the Dopamine D2 receptor by a piperazine derivative.

Serotonin 5-HT1A Receptor Signaling Pathway

Some piperazine derivatives also interact with serotonin receptors. As partial agonists or antagonists at the 5-HT1A receptor, they can modulate serotonergic neurotransmission, which is often dysregulated in psychotic disorders.

HT1A_Signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->HT1A Binds Piperazine Piperazine Derivative (Agonist/Antagonist) Piperazine->HT1A Modulates G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates

Caption: Modulation of the Serotonin 5-HT1A receptor signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity. The following sections outline the methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of novel piperazine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single High Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assays (IC50 / MIC Determination) Primary_Screening->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism Lead Compounds In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A generalized experimental workflow for piperazine derivatives.

References

The Strategic Advantage of 2-(piperazin-1-yl)benzoic Acid in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of novel therapeutic agents. Among the vast arsenal of molecular scaffolds, 2-(piperazin-1-yl)benzoic acid has emerged as a particularly valuable component. This guide provides an objective comparison of this compound against other common building blocks, supported by experimental data, to elucidate its distinct advantages in the synthesis of bioactive molecules.

The inherent structural features of this compound, which combines a carboxylic acid handle for versatile derivatization with a piperazine ring, offer a unique combination of physicochemical and pharmacological properties. The piperazine moiety, a well-recognized "privileged scaffold" in medicinal chemistry, is frequently incorporated into drug candidates to enhance solubility, modulate basicity, and provide a key interaction point with biological targets. This guide will delve into a comparative analysis with a structurally similar yet distinct building block, 4-aminobenzoic acid, to highlight the strategic benefits of employing the piperazine-containing analogue.

Comparative Analysis of Amide Synthesis

Amide bond formation is a cornerstone of drug synthesis. The following tables summarize experimental data from various studies on the synthesis of amides using piperazine-containing benzoic acids and aminobenzoic acids, showcasing typical reaction conditions and yields.

Table 1: Amide Synthesis Utilizing Piperazine-Containing Carboxylic Acids

Carboxylic AcidAmineCoupling ReagentSolventReaction TimeYield (%)Reference
Chromone-2-carboxylic acidPhenylpiperazineEDC.HCl, DMAPDCMOvernight25-40[1]
18β-glycyrrhetinic acid1-Boc-piperazineEDCl, HOBt, Et3NNot SpecifiedNot Specified80.6[2]
Benzoic AcidPiperazineHATUNot Specified50 s91.2[3]
4-chlorobenzoic acid1-benzylpiperazineNot SpecifiedNot SpecifiedNot Specified86[4]

Table 2: Amide Synthesis Utilizing Aminobenzoic Acid Derivatives

Carboxylic AcidAmineCoupling ReagentSolventReaction TimeYield (%)Reference
p-Aminobenzoic acidPiperazineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Benzoic AcidBenzylamineDIC-HOPOMeCN/WaterNot SpecifiedHigh[6]
4-(diethylphosphoryl)benzoic AcidSubstituted anilineEDC, HOBt, DMAPAcetonitrile12-24 hNot Specified[7]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is collated from different sources to provide a general overview of typical reaction outcomes.

Key Advantages of this compound

The piperazine moiety in this compound confers several advantages over simpler building blocks like 4-aminobenzoic acid:

  • Modulation of Physicochemical Properties: The piperazine ring can significantly enhance the aqueous solubility of the final compound, a crucial factor for bioavailability. Furthermore, the basic nitrogen atom of the piperazine can be protonated at physiological pH, which can influence cell permeability and interaction with biological targets. Amides, in general, are less soluble than comparable amines and carboxylic acids.[8] The incorporation of the piperazine moiety can help to offset this.

  • Versatile Derivatization: The secondary amine of the piperazine ring provides an additional site for chemical modification, allowing for the introduction of diverse substituents to fine-tune the pharmacological profile of the molecule. This allows for the exploration of structure-activity relationships (SAR) in a more comprehensive manner.

  • Established Bioactivity: The piperazine scaffold is a common feature in numerous approved drugs, exhibiting a wide range of biological activities. Its presence can increase the likelihood of favorable interactions with various receptors and enzymes.

Experimental Protocols

Below are detailed experimental protocols for amide synthesis, adapted from the literature, which are representative of the methods used for the building blocks discussed.

Protocol 1: EDC/DMAP Mediated Amide Coupling of a Piperazine Derivative

This protocol is adapted from the synthesis of piperazine/piperidine amides of chromone-2-carboxylic acid.[1]

Materials:

  • Chromone-2-carboxylic acid (1.1 eq)

  • Appropriate piperazine derivative (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO3) solution

Procedure:

  • To a solution of chromone-2-carboxylic acid in DCM, add EDC.HCl and DMAP.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.

  • Add the appropriate piperazine derivative to the mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After completion of the reaction (monitored by TLC), partition the mixture between DCM and 5% NaHCO3 solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol is a general procedure for rapid amide bond formation.

Materials:

  • Carboxylic acid (e.g., Benzoic Acid) (1.0 equiv)

  • Amine (e.g., Piperazine) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the amine and DIPEA.

  • Add HATU to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow for amide synthesis and the logical relationship of incorporating different building blocks.

G cluster_start Starting Materials cluster_process Reaction cluster_end Outcome start_acid Carboxylic Acid (e.g., this compound) coupling Amide Coupling (e.g., EDC, HATU) start_acid->coupling start_amine Amine start_amine->coupling product Amide Product coupling->product purification Purification (Chromatography) product->purification

Caption: General workflow for amide synthesis.

G cluster_piperazine This compound cluster_amino 4-aminobenzoic acid bb Choice of Building Block prop1 Enhanced Solubility bb->prop1 Advantages prop2 Additional Derivatization Site bb->prop2 prop3 Established Bioactivity bb->prop3 prop4 Simpler Scaffold bb->prop4 Alternatives prop5 Lower Molecular Weight bb->prop5

Caption: Comparison of building block properties.

References

A Researcher's Guide to Spectroscopic Comparison: Verifying Chemical Transformation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the successful conversion of a starting material to a final product is the pinnacle of achievement. Verifying this transformation with empirical data is a critical step in the research and development pipeline. Spectroscopic techniques provide a powerful, non-destructive lens to peer into the molecular realm and confirm that a desired chemical reaction has proceeded as intended. This guide offers a framework for comparing the spectroscopic signatures of starting materials and their corresponding final products, ensuring the integrity of synthetic outcomes.

The Narrative of a Reaction Told Through Spectra

The core principle of spectroscopic comparison lies in identifying the distinct changes in the spectra of the molecules involved in a chemical reaction. The disappearance of signals characteristic of the starting material and the emergence of new signals corresponding to the product provide a clear narrative of the transformation.[1] Key spectroscopic methods employed for this purpose include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective on the molecular structure and functional groups present.

Quantitative Spectroscopic Data Summary

To illustrate the comparative analysis, let's consider a classic example: the Fischer esterification of acetic acid with ethanol to produce ethyl acetate. The following table summarizes the expected key spectroscopic data points for the starting materials and the final product.

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Final Product: Ethyl Acetate (CH₃COOCH₂CH₃)
IR Spectroscopy (cm⁻¹) ~3000 (broad O-H stretch), ~1710 (C=O stretch)[1]~3300 (broad O-H stretch)[1]~1740 (C=O stretch, ester), ~1240 (C-O stretch)[1]
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[1]~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃)
¹³C NMR (ppm, CDCl₃) ~178 (-COOH), ~21 (-CH₃)~58 (-CH₂-), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₃)
Mass Spectrometry (m/z) 60 (M⁺)46 (M⁺)88 (M⁺)

Note: Spectral data are approximate and can vary based on experimental conditions.

The successful formation of ethyl acetate is confirmed by the disappearance of the broad O-H stretch from both acetic acid and ethanol in the IR spectrum and the appearance of a new C=O ester stretch and a C-O stretch.[1][2] Concurrently, the ¹H NMR spectrum of the product shows the disappearance of the acidic proton from acetic acid and the hydroxyl proton from ethanol, and the appearance of new signals corresponding to the ethyl and acetyl groups of the ester.[3] Mass spectrometry further solidifies the product's identity by showing a molecular ion peak corresponding to the molecular weight of ethyl acetate.[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Sample Preparation
  • Starting Materials: Dissolve a small amount of each starting material (e.g., 5-10 mg for NMR, a thin film for IR) in an appropriate deuterated solvent (for NMR) or prepare it neat (for IR).

  • Final Product: After the reaction is complete, work up and purify the product to remove any unreacted starting materials, catalysts, and byproducts. Prepare the purified product for spectroscopic analysis using the same methods as the starting materials.

Instrumental Analysis
  • Infrared (IR) Spectroscopy:

    • Obtain a background spectrum of the empty sample holder (e.g., salt plates for a liquid sample, or the empty ATR crystal).

    • Place a small amount of the sample on the holder.

    • Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[5]

    • Clean the sample holder thoroughly between samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[6][7]

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[8]

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, LC-MS).

    • Ionize the sample using an appropriate technique (e.g., electron ionization, electrospray ionization).[9][10]

    • Analyze the ions based on their mass-to-charge ratio (m/z).[9]

    • Record the mass spectrum.

Visualizing the Workflow and Logic

Diagrams are invaluable for representing complex experimental workflows and the logical relationships in data analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Conclusion start Starting Materials reaction Chemical Reaction start->reaction sm_analysis Spectroscopic Analysis (SM) start->sm_analysis product Crude Product reaction->product purification Purification product->purification fp_analysis Spectroscopic Analysis (FP) purification->fp_analysis comparison Compare Spectra: SM vs. FP sm_analysis->comparison fp_analysis->comparison conclusion Confirm Product Formation & Assess Purity comparison->conclusion

Caption: Experimental workflow for spectroscopic comparison.

This workflow diagram illustrates the logical progression from the initial chemical synthesis to the final confirmation of the product's identity and purity through spectroscopic analysis.

logical_relationship cluster_starting_material Starting Material Spectra cluster_final_product Final Product Spectra cluster_decision Conclusion sm_signals Characteristic Signals (e.g., -OH, -COOH) disappearance Disappearance of SM Signals sm_signals->disappearance fp_signals New Characteristic Signals (e.g., Ester C=O, C-O) appearance Appearance of FP Signals fp_signals->appearance confirmation Successful Transformation disappearance->confirmation appearance->confirmation

Caption: Logical relationship for spectral interpretation.

This diagram outlines the decision-making process for confirming a successful reaction. The key evidence is the disappearance of characteristic signals from the starting materials and the concurrent appearance of new signals that define the final product.[1] By systematically applying these spectroscopic comparison principles, researchers can confidently validate their synthetic outcomes, ensuring the quality and reliability of their work.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-(piperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods to confirm the purity of synthesized 2-(piperazin-1-yl)benzoic acid, a key intermediate in various pharmaceutical compounds. We present supporting experimental data and detailed protocols for a multi-pronged approach to purity assessment.

Introduction to Purity Analysis

The confirmation of a compound's purity is not reliant on a single analytical technique but rather a portfolio of methods that, in conjunction, provide a comprehensive purity profile. This guide will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, we will discuss methods for identifying and quantifying potential impurities, such as residual solvents.

Comparison of Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound. Each method offers unique insights into the compound's identity and the presence of any impurities.

Analytical Technique Information Provided Strengths Limitations Typical Purity Specification
HPLC (UV-Vis) Quantitative purity, detection of non-volatile organic impurities.High sensitivity and resolution for separating closely related impurities. Well-established for quantitative analysis.Requires a reference standard for accurate quantification. May not detect impurities that do not have a chromophore.≥ 98%
¹H NMR Spectroscopy Structural confirmation, identification and quantification of organic impurities.Provides detailed structural information. Can be used for absolute quantification (qNMR) without a specific reference standard for the impurity.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.Conforms to structure, no significant impurities detected.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for powerful impurity identification.Primarily a qualitative technique unless used with an isotope-labeled internal standard.[M+H]⁺ = 207.1128 ± 5 ppm
FTIR Spectroscopy Functional group identification.Fast and simple method for confirming the presence of key functional groups.Provides limited information on the overall purity and cannot easily quantify impurities.Conforms to reference spectrum.
GC-HS Quantification of residual solvents.High sensitivity for volatile and semi-volatile organic compounds.Not suitable for non-volatile impurities.Per ICH Q3C guidelines.
Elemental Analysis Determination of elemental composition (C, H, N).Provides fundamental information about the elemental composition.Does not provide information about the nature of impurities.C, H, N within ±0.4% of theoretical values.
Melting Point Physical property indicating purity.A sharp melting point range close to the literature value suggests high purity.Impurities can depress and broaden the melting point range. Not a definitive purity measure on its own.Sharp range, e.g., 211-215°C[1]

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. By separating the sample mixture on a stationary phase, it allows for the quantification of the main component and any impurities.

Experimental Protocol:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation:

Compound Retention Time (min) Area (%)
This compound5.899.5
Impurity 14.20.2
Impurity 27.10.3
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR provides structural confirmation and can be used to quantify the purity of a sample against a certified internal standard.[2][3][4]

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used to ensure accurate integration.

Data Presentation:

Parameter Value
Purity of Internal Standard99.9%
Integral of Analyte Proton(user defined)
Integral of Standard Proton(user defined)
Number of Protons (Analyte)1
Number of Protons (Standard)2
Molecular Weight of Analyte206.24 g/mol [5]
Molecular Weight of Standard116.07 g/mol
Mass of Analyte10.05 mg
Mass of Standard5.02 mg
Calculated Purity 99.2%
Mass Spectrometry (MS)

MS provides a rapid and accurate determination of the molecular weight of the synthesized compound.

Experimental Protocol:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Full scan from m/z 50-500.

  • Sample Preparation: Dissolve a small amount of the sample in methanol and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.

Data Presentation:

Parameter Value
Theoretical [M+H]⁺207.1128
Observed [M+H]⁺207.1130
Mass Error (ppm) 0.96
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming its chemical identity.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct analysis of the solid.

  • Analysis Mode: Transmittance or Absorbance.

Data Presentation:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylic acid)1700-1680
C=C stretch (aromatic)1600-1450
C-N stretch (amine)1340-1250
Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents from the synthesis must be identified and quantified to meet safety standards.[6][7][8][9][10]

Experimental Protocol:

  • Instrument: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: DB-624 or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Analysis: The sample is heated in the headspace vial, and the vapor is injected into the GC.

Data Presentation:

Solvent Concentration (ppm) ICH Limit (ppm)
Ethanol2505000
Toluene50890
DichloromethaneNot Detected600

Visualization of Experimental Workflows

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Confirmation cluster_result Final Assessment Synthesized_Product Synthesized this compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC qNMR qNMR (Structural & Quantitative Purity) Synthesized_Product->qNMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS FTIR FTIR (Functional Groups) Synthesized_Product->FTIR GCHS GC-HS (Residual Solvents) Synthesized_Product->GCHS Purity_Confirmed Purity Confirmed (Release for further use) HPLC->Purity_Confirmed qNMR->Purity_Confirmed MS->Purity_Confirmed FTIR->Purity_Confirmed GCHS->Purity_Confirmed

HPLC_Method_Workflow A Sample Preparation (1 mg/mL in Mobile Phase) B HPLC System Setup (C18 Column, Gradient Elution) A->B C Injection & Separation B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration, Area % Calculation) D->E F Purity Report E->F

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on organic impurities, it should be complemented by spectroscopic techniques such as NMR and MS for structural confirmation and identification of any unknown impurities. FTIR serves as a rapid identity check, and GC-HS is essential for quantifying residual solvents. By employing this comprehensive suite of analytical methods, researchers can have high confidence in the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Comparative Analysis of the Catalytic Efficiency of Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Organocatalysis, Supported by Physicochemical Data and a Proposed Experimental Framework.

The strategic selection of a catalyst is paramount in optimizing chemical transformations. While complex catalysts often take center stage, the utility of simpler, readily available organic molecules as catalysts is a field of growing interest. Benzoic acid and its derivatives are known to act as effective organocatalysts in various reactions, primarily due to their Brønsted acidity. The isomeric forms of substituted benzoic acids, namely aminobenzoic and hydroxybenzoic acids, present a nuanced landscape for catalytic activity. The position of the electron-donating amino or hydroxyl group significantly influences the electronic properties and, consequently, the catalytic efficacy of the molecule.

This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of aminobenzoic acid and hydroxybenzoic acid as potential organocatalysts. While direct comparative studies evaluating the catalytic performance of all six isomers in a single benchmark reaction are not extensively documented in the current literature, this analysis leverages their

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. The inherent structural features of this scaffold, including a carboxylic acid group, a piperazine ring, and a benzoic acid core, offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of more potent and selective drug candidates.

Quantitative Data Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the piperazine moiety. The following tables summarize the quantitative data for various derivatives, highlighting their potency against different biological targets.

Table 1: Dopamine Receptor Binding Affinity of N-Arylpiperazine Derivatives

Compound IDR (Substitution on Phenylpiperazine)Target ReceptorKᵢ (nM)D₂/D₃ Selectivity
6a 2-FhD₃1.41831
6b 2-ClhD₃2.51390
6c 2-CH₃hD₃3.21145
7a 2-FhD₃2.51390
7b 2-ClhD₃4.1822
7c 2-CH₃hD₃5.6691
29 2,3-diClhD₃0.7133

Data sourced from studies on dopamine D2 and D3 receptor ligands.[1][2][3]

Table 2: Anti-Toxoplasma gondii Activity of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives

Compound IDModificationIC₅₀ (µM)Selectivity Index (SI)
MMV675968 -0.02275
MMV689480 -0.1086.6
MMV687807 -0.1511.3
8w Diaryl ether at piperazine side chain4-
8x Diaryl ether at piperazine side chain3-

Data from in vitro studies against T. gondii tachyzoites.[4]

Table 3: PPARδ Agonist Activity of 2-Piperazinyl-benzothiazole Derivatives

Compound IDModificationhPPARδ EC₅₀ (nM)
5g Optimized hydrophobic interactions4.1

Data from an optimization study of PPARδ agonists.[5]

Structure-Activity Relationship (SAR) Analysis

The collected data reveals several key trends in the SAR of this compound derivatives:

  • Substitutions on the Phenylpiperazine Ring: For dopamine D3 receptor ligands, substitutions at the ortho position of the N-phenylpiperazine ring are well-tolerated. Electron-withdrawing groups like fluorine and chlorine, as well as small alkyl groups like methyl, generally lead to high affinity.[3] Dichlorination at the 2 and 3 positions of the phenyl ring can further enhance binding affinity.[2]

  • Modifications of the Benzoic Acid Moiety: The carboxylic acid group is a key interaction point. Conversion of the benzoic acid to a benzamide or incorporating it into a larger heterocyclic system, such as a quinazolinone, can dramatically alter the biological target and activity. For instance, quinazolinone derivatives have shown potent activity against Toxoplasma gondii.[4]

  • Piperazine Side Chain Modifications: The nature of the substituent on the second nitrogen of the piperazine ring is crucial for activity. For anti-T. gondii compounds, the presence of a hydrophobic aryl or diaryl ether moiety at the side chain appears to be favorable for improved activity.[4]

  • Bioisosteric Replacement: Replacing the benzoic acid with a benzothiazole scaffold has led to the discovery of potent PPARδ agonists.[5] This highlights the potential for bioisosteric modifications to explore new biological targets.

SAR of this compound Derivatives

Caption: Key modification points on the this compound scaffold and their general impact on biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these derivatives.

1. Dopamine Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for dopamine D₂ and D₃ receptors.

  • Materials:

    • HEK-293 cells stably expressing human D₂ or D₃ receptors.

    • Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.

    • Non-specific binding agent: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Cell membranes are prepared from the transfected HEK-293 cells by homogenization and centrifugation.

    • In a 96-well plate, the cell membranes (20-40 µg protein) are incubated with the radioligand (at a concentration near its K₋) and various concentrations of the test compound.

    • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of haloperidol.

    • The incubation is carried out at room temperature for 60-90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[2][3]

2. In Vitro Anti-Toxoplasma gondii Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Toxoplasma gondii tachyzoites.

  • Materials:

    • Human foreskin fibroblast (HFF) cells.

    • T. gondii tachyzoites (e.g., RH strain).

    • Culture medium: DMEM supplemented with 10% fetal bovine serum.

    • Test compounds dissolved in DMSO.

    • Control drug (e.g., pyrimethamine).

  • Procedure:

    • HFF cells are seeded in 96-well plates and grown to confluence.

    • The confluent monolayers are infected with T. gondii tachyzoites.

    • After 2-4 hours of infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 48-72 hours.

    • The viability of the parasites is assessed using a suitable method, such as a β-galactosidase assay for parasites expressing this reporter gene or by microscopy.

    • The IC₅₀ values are calculated from the dose-response curves.[4]

3. PPARδ Gal4 Reporter Gene Assay

  • Objective: To determine the agonist activity (EC₅₀) of test compounds for the peroxisome proliferator-activated receptor delta (PPARδ).

  • Materials:

    • Host cells (e.g., HEK293T)

    • Expression vector for the PPARδ ligand-binding domain fused to the Gal4 DNA-binding domain.

    • Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence.

    • Transfection reagent.

    • Luciferase assay substrate.

  • Procedure:

    • HEK293T cells are co-transfected with the PPARδ-Gal4 expression vector and the luciferase reporter vector.

    • After transfection, the cells are treated with various concentrations of the test compounds.

    • The cells are incubated for 24 hours.

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

    • The EC₅₀ values are determined from the dose-response curves.[5]

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep_membranes->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (Non-linear Regression to get IC50) quantify->analysis calculate_ki Calculate Ki (Cheng-Prusoff Equation) analysis->calculate_ki end End calculate_ki->end

Caption: A simplified workflow for determining the binding affinity of a compound using a radioligand binding assay.

Signaling Pathways

The this compound derivatives discussed herein primarily interact with G protein-coupled receptors (GPCRs) like dopamine receptors or nuclear receptors such as PPARδ.

Dopamine D₂/D₃ Receptor Signaling

Dopamine D₂ and D₃ receptors are members of the D₂-like family of dopamine receptors. They are coupled to Gαi/o proteins. Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists of these receptors block the effects of dopamine or other agonists, thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels. Many of the potent this compound derivatives act as antagonists at these receptors.[2]

Dopamine D3 Receptor Antagonist Action

D3_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Binds & Activates Antagonist 2-(Piperazin-1-yl)benzoic Acid Derivative (Antagonist) Antagonist->D3R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Simplified signaling pathway of the dopamine D3 receptor and the inhibitory action of a competitive antagonist.

This guide provides a foundational overview of the SAR of this compound derivatives. The presented data and methodologies should serve as a valuable resource for the rational design and development of new chemical entities based on this versatile scaffold.

References

Novel Piperazine Compounds: A Comparative Analysis of In Vitro Anticancer and Antiviral Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the in vitro performance of recently developed piperazine compounds. Supported by experimental data, this document details the cytotoxic and antiviral efficacy of these novel molecules, alongside the methodologies used for their evaluation and their impact on key cellular signaling pathways.

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties have made it a "privileged" structure in drug design, leading to the development of a wide array of bioactive molecules. This guide focuses on a selection of novel piperazine derivatives that have demonstrated promising anticancer and antiviral activities in recent preclinical studies.

Quantitative Bioactivity Data: A Comparative Look

The in vitro efficacy of novel piperazine derivatives has been assessed across various human cancer cell lines and viral assays. The following tables summarize the half-maximal inhibitory concentration (IC50), 50% growth inhibition (GI50), or 50% effective concentration (EC50) values, providing a quantitative comparison of their potency. Lower values are indicative of higher potency.

Anticancer Activity of Novel Piperazine Derivatives
Compound IDDescriptionCancer Cell LineActivity (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline derivative with a [4-(trifluoromethyl)benzyl]piperazine moiety.MDA-MB-468 (Breast Cancer)GI50: 1.00[1][2]
Vindoline-piperazine conjugate 25 Vindoline derivative with a 1-bis(4-fluorophenyl)methyl piperazine moiety.HOP-92 (Non-Small Cell Lung Cancer)GI50: 1.35[1][2]
Compound 3e Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative.MDA-MB-231 (Breast Cancer)IC50: 16.98[3]
Compound 6b Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative.MDA-MB-231 (Breast Cancer)IC50: 17.33[3]
CB01 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine.U87 (Glioblastoma), HeLa (Cervix Cancer)IC50: < 0.05[4]
AK301 (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanoneHT29 (Colon Cancer)ED50: ~0.115[5]
Antiviral Activity of Novel Piperazine Derivatives

At present, specific EC50 values for novel piperazine compounds against viruses of pandemic potential were not available in the initial high-level screen. Continued research is expanding on the antiviral applications of these versatile compounds.

Unraveling the Mechanism: Impact on Signaling Pathways

Many novel piperazine derivatives exert their anticancer effects by modulating critical cellular signaling pathways that control cell survival, proliferation, and death.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer. Several novel piperazine compounds have been identified as inhibitors of this pathway.[6][7][8] By blocking key kinases in this cascade, such as PI3K, Akt, and mTOR, these compounds can effectively halt cancer cell proliferation and survival.[9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Piperazine Novel Piperazine Compounds Piperazine->PI3K Inhibition Piperazine->Akt Inhibition Piperazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel piperazine compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies, including novel piperazine derivatives, function by inducing apoptosis in cancer cells.[3][4] These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, a family of proteases that execute cell death.[5][12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Piperazine Novel Piperazine Compounds Piperazine->DeathReceptor Sensitization Piperazine->Mitochondrion Induction

Caption: Induction of apoptosis by novel piperazine compounds.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the novel piperazine compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Piperazine Compounds Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a robust platform for identifying and characterizing novel anticancer agents.

  • Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.

  • Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at five different concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Fixing and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).

  • Absorbance Measurement: The bound stain is solubilized, and the absorbance is read at 515 nm.

  • Data Analysis: The results are expressed as the percentage of growth inhibition. Three response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Live Virus Phenotypic Assay

This assay determines the ability of a compound to inhibit viral replication in a host cell culture.

  • Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition: The cells are treated with serial dilutions of the piperazine compounds, followed by infection with a known titer of the virus.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 2-4 days.

  • Assessment of Viral-Induced Cytopathic Effect (CPE): The extent of cell death caused by the virus is quantified. This can be done visually or by using a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the viral CPE by 50%, is calculated. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the compound's selectivity index (SI = CC50/EC50).

References

Safety Operating Guide

Proper Disposal of 2-(Piperazin-1-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(Piperazin-1-yl)benzoic acid as a chemical that is potentially harmful to aquatic life and requires disposal as hazardous waste. Always consult your institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategoryRecommendation
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Protection A suitable respirator may be necessary if handling powders or creating aerosols.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Spill & Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further spread of the material. For solid spills, carefully sweep or scoop the material into a designated waste container. For solutions, absorb with an inert, non-combustible material like diatomite or universal binders.

  • Clean : Decontaminate the spill area and any affected equipment.

  • Dispose : All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound for disposal assess_form Assess the form of the waste (Solid, Liquid, or Contaminated materials) start->assess_form solid_waste Solid Waste: - Collect in a clearly labeled, sealed container. assess_form->solid_waste Solid liquid_waste Liquid Waste: - Collect in a clearly labeled, sealed, compatible container. - Do not mix with other waste streams unless compatible. assess_form->liquid_waste Liquid contaminated_materials Contaminated Materials: (e.g., PPE, glassware, absorbents) - Double-bag in labeled, sealed bags or containers. assess_form->contaminated_materials Contaminated contact_ehs Contact Environmental Health & Safety (EHS) Department for pickup and disposal instructions. solid_waste->contact_ehs liquid_waste->contact_ehs contaminated_materials->contact_ehs dispose Dispose of as Hazardous Waste via approved waste disposal plant. contact_ehs->dispose

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation : Do not mix this compound waste with other chemical waste unless compatibility is confirmed. It should be collected in its own designated, properly labeled hazardous waste container.

  • Containerization :

    • Solid Waste : Place pure this compound or any solid materials contaminated with it into a robust, sealable container.

    • Liquid Waste : If in solution, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.

    • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., "Harmful," "Environmentally Hazardous").

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.

  • Documentation : Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrangement for Disposal : Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste. Always follow their specific procedures. The primary method of disposal should be through an approved waste disposal plant.[1]

Important Considerations:

  • Environmental Hazard : Due to the high aquatic toxicity of similar compounds, it is imperative to prevent any release into the environment.[1]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

  • Incompatible Materials : Avoid contact with strong acids, strong bases, and strong oxidizing agents.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.